1,6-Dinitro-benzo(e)pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120812-48-8 |
|---|---|
Molecular Formula |
C20H10N2O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |
InChI Key |
JQYDZVJBMITZCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Other CAS No. |
120812-48-8 |
Synonyms |
1,6-DINITRO-BENZO(E)PYRENE |
Origin of Product |
United States |
Foundational & Exploratory
1,6-Dinitro-benzo[e]pyrene: A Technical Guide on its Potential Mutagenic and Carcinogenic Properties
Introduction
Nitro-polycyclic aromatic hydrocarbons are a class of environmental pollutants formed by the nitration of PAHs. Many of these compounds are known to be potent mutagens and carcinogens. The position of the nitro groups on the aromatic ring system significantly influences their biological activity. This guide focuses on the potential mutagenic and carcinogenic properties of 1,6-Dinitro-benzo[e]pyrene by examining its close structural isomers and the broader class of dinitro-PAHs.
Mutagenic Properties
The mutagenicity of dinitro-PAHs is often evaluated using the Ames test (Salmonella typhimurium reverse mutation assay). This test assesses the ability of a chemical to induce mutations in histidine-requiring bacterial strains.
While no direct Ames test data for 1,6-Dinitro-benzo[e]pyrene is available, data for its isomers, 3,6-Dinitro-benzo[e]pyrene and 1,6-Dinitro-benzo[a]pyrene, provide valuable insights. 3,6-Dinitro-benzo[e]pyrene has been identified as a powerful bacterial mutagen.[1] In a study, it induced 285,000 revertants per nanomole in S. typhimurium strain TA98 without metabolic activation (S9 mix).[1] The mutagenic potency of 3,6-Dinitro-benzo[e]pyrene is comparable to that of 1,8-dinitropyrene, one of the most potent bacterial mutagens known.[1]
The mutagenic activity of dinitrobenzo[a]pyrene isomers is influenced by their electronic properties.[2] Theoretical studies suggest that the higher mutagenicity of 3,6-dinitrobenzo[a]pyrene compared to the 1,6-isomer may be due to its electronic charge distribution, which could promote more effective binding to enzymes involved in mutagenic pathways.[2]
Table 1: Mutagenicity of Dinitro-benzo[e]pyrene and Dinitro-benzo[a]pyrene Isomers in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 3,6-Dinitro-benzo[e]pyrene | TA98 | Without | 285,000 | [1] |
| 3,6-Dinitro-benzo[e]pyrene | YG1024 | Without | 955,000 | [1] |
Carcinogenic Properties
The carcinogenicity of dinitro-PAHs is typically assessed through long-term animal bioassays. These studies involve administering the compound to animals (usually rodents) and observing the incidence of tumors.
There are no specific carcinogenicity studies on 1,6-Dinitro-benzo[e]pyrene. However, studies on 1,6-Dinitro-benzo[a]pyrene provide a basis for potential assessment. In a study on F344/DuCrj rats, subcutaneous injection of various doses of 1,6-Dinitro-benzo[a]pyrene did not result in the development of tumors at the injection site. In contrast, its isomer, 3,6-Dinitro-benzo[a]pyrene, was found to be carcinogenic, inducing tumors in a dose-dependent manner. This suggests that the positioning of the nitro groups is a critical determinant of carcinogenic activity. The lack of carcinogenicity of 1,6-Dinitro-benzo[a]pyrene was hypothesized to be related to the lower mutagenicity of its metabolic reduction products.
Table 2: Carcinogenicity of Dinitro-benzo[a]pyrene Isomers in F344/DuCrj Rats (Subcutaneous Injection)
| Compound | Dose (µg) | Tumor Incidence (%) | Reference |
| 1,6-Dinitro-benzo[a]pyrene | Various | 0 | |
| 3,6-Dinitro-benzo[a]pyrene | 8 | 4.8 | |
| 3,6-Dinitro-benzo[a]pyrene | 40 | Not specified | |
| 3,6-Dinitro-benzo[a]pyrene | 200 | Not specified | |
| 3,6-Dinitro-benzo[a]pyrene | 1000 | 70 | |
| Benzo[a]pyrene (positive control) | 1000 | 80 |
Metabolic Activation and Mechanism of Action
The genotoxicity of nitro-PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. Two primary pathways are involved in the metabolic activation of nitro-PAHs: nitroreduction and ring oxidation.[3]
-
Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately a reactive N-hydroxy arylamine intermediate. This intermediate can be further esterified (e.g., by O-acetylation) to form a highly reactive species that readily binds to DNA. This pathway is often responsible for the direct-acting mutagenicity observed in bacterial assays.
-
Ring Oxidation: This pathway is similar to the metabolic activation of parent PAHs and involves the formation of dihydrodiol epoxides on the aromatic ring system by cytochrome P450 enzymes. These epoxides are highly electrophilic and can form covalent adducts with DNA.
It is also possible for a combination of both nitroreduction and ring oxidation to occur, leading to the formation of complex reactive metabolites.[3] The specific metabolic pathway that predominates depends on the structure of the nitro-PAH and the metabolic capabilities of the organism or cell type.
Caption: General metabolic activation pathways for dinitro-PAHs.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized procedure for assessing the mutagenicity of a nitro-PAH.
Objective: To determine the potential of a test compound to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, YG1024).
-
Test compound (1,6-Dinitro-benzo[e]pyrene).
-
S9 fraction from induced rat liver for metabolic activation.
-
Cofactor solution (NADP, Glucose-6-phosphate).
-
Top agar.
-
Minimal glucose agar plates.
-
Positive and negative controls.
Caption: Workflow for the Ames test.
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare serial dilutions of the test compound. If metabolic activation is required, prepare the S9 mix.
-
Exposure: In a test tube, combine the bacterial culture, the test compound dilution, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
In Vivo Carcinogenicity Bioassay
This is a generalized protocol for a long-term carcinogenicity study in rodents.
Objective: To determine the carcinogenic potential of a test compound following long-term administration to animals.
Materials:
-
Test animals (e.g., F344 rats or B6C3F1 mice).
-
Test compound (1,6-Dinitro-benzo[e]pyrene).
-
Vehicle for administration (e.g., corn oil, tricaprylin).
-
Positive and negative control substances.
Caption: Workflow for an in vivo carcinogenicity bioassay.
Procedure:
-
Dose Selection: Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the long-term study.
-
Animal Husbandry: House animals in a controlled environment and provide them with a standard diet and water ad libitum.
-
Administration: Administer the test compound to the animals via a relevant route of exposure (e.g., gavage, subcutaneous injection, dermal application) for a significant portion of their lifespan (e.g., 2 years for rodents).
-
Observation: Monitor the animals regularly for clinical signs of toxicity and the development of palpable masses.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.
-
Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Conclusion
While direct experimental evidence for the mutagenicity and carcinogenicity of 1,6-Dinitro-benzo[e]pyrene is lacking, the available data on its structural isomers strongly suggest that it is likely to be a potent mutagen. Its carcinogenic potential is less certain and would depend on its specific metabolic fate and the reactivity of its metabolites. The position of the nitro groups is a critical factor in determining the biological activity of dinitro-PAHs. Further experimental studies are necessary to definitively characterize the toxicological profile of 1,6-Dinitro-benzo[e]pyrene. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Unveiling 1,6-Dinitro-benzo[e]pyrene: A Technical Guide to its Environmental Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dinitro-benzo[e]pyrene (1,6-DNBeP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological interest. As a derivative of benzo[e]pyrene (BeP), a ubiquitous product of incomplete combustion, 1,6-DNBeP's presence in the environment raises concerns due to the established mutagenic and carcinogenic properties of many NPAHs. This technical guide provides a comprehensive overview of the current understanding of 1,6-DNBeP's environmental sources, occurrence, and the methodologies for its study. Given the limited direct research on this specific isomer, this guide synthesizes information on its precursor, BeP, and related dinitrated PAHs to offer a robust scientific foundation for researchers.
Environmental Sources and Formation
The primary sources of 1,6-Dinitro-benzo[e]pyrene are not direct emissions but rather the result of atmospheric and environmental reactions of its parent compound, benzo[e]pyrene.
1.1. Precursor Sources: Benzo[e]pyrene
Benzo[e]pyrene is a five-ring polycyclic aromatic hydrocarbon (PAH) that is released into the environment from both natural and anthropogenic sources. It is a product of the incomplete combustion of organic materials.[1] Key sources include:
-
Fossil Fuel Combustion: Emissions from coal-fired power plants and industrial boilers are significant contributors.
-
Vehicle Emissions: Gasoline and diesel engine exhaust are major sources of BeP in urban environments.[2]
-
Residential Wood Burning: The use of fireplaces and wood-burning stoves for heating is a primary source of atmospheric BeP.
-
Industrial Processes: Activities such as coal tar production, asphalt manufacturing, and coke production release BeP.[2]
-
Natural Sources: Forest fires and volcanic eruptions are natural sources of BeP.[3]
1.2. Formation of 1,6-Dinitro-benzo[e]pyrene
1,6-Dinitro-benzo[e]pyrene is formed through the nitration of benzo[e]pyrene. This process can occur through several environmental pathways:
-
Atmospheric Nitration: In the atmosphere, BeP adsorbed onto particulate matter can react with nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and the nitrate radical (NO₃), especially in the presence of sunlight (photochemical reactions) or at night.[4]
-
Combustion Processes: Nitration can also occur during the combustion process itself, where high temperatures and the presence of nitrogen and oxygen lead to the formation of NPAHs.[5]
The following diagram illustrates the general pathway from combustion sources to the formation of 1,6-Dinitro-benzo[e]pyrene.
Environmental Occurrence
While specific quantitative data for 1,6-Dinitro-benzo[e]pyrene is scarce, its occurrence can be inferred from the presence of its precursor, benzo[e]pyrene, in various environmental compartments.
2.1. Occurrence in Soil
To date, the most direct evidence for the occurrence of dinitro-benzo[e]pyrene comes from studies of surface soil. Research in Japan identified 3,6-dinitrobenzo[e]pyrene, a structural isomer of 1,6-DNBeP, as a potent mutagen in surface soil, suggesting that dinitrated benzo[e]pyrene isomers can be significant soil contaminants in certain areas.
2.2. Inferred Occurrence in Other Matrices
Based on the known distribution of benzo[e]pyrene, it is plausible that 1,6-Dinitro-benzo[e]pyrene may be found in the following matrices, likely at very low concentrations:
-
Air: As BeP is primarily associated with particulate matter, 1,6-DNBeP formed through atmospheric reactions would also be present in the particulate phase of the air.[6]
-
Water and Sediment: Atmospheric deposition can lead to the contamination of water bodies. Due to their hydrophobic nature, BeP and its nitrated derivatives are expected to adsorb to suspended solids and accumulate in sediments.[6]
Table 1: Occurrence of Benzo[e]pyrene (Precursor) in Environmental Matrices
| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference |
| Air | 1.0 - 1.5 ng/m³ (annual average) | Czech Republic (excluding industrial sites) | [7] |
| 0.073 - 0.088 ng/m³ (in PM2.5 and PM10) | Doha, Qatar | [2] | |
| Water | 8.61 ng/L (for Benzo[a]pyrene) | River water in India | [6] |
| Soil | 0.51 mg/kg (Residential Soil Remediation Standard) | New Jersey, USA | [8] |
| 4.89 mg/kg (in experimentally contaminated soil) | Laboratory study on biodegradation | [9] | |
| Sediment | 0.01 - 1.68 µg/kg dw (for Benzo[a]pyrene) | Rivers in Taiwan | [6] |
Note: Data for benzo[a]pyrene, a closely related and often co-occurring isomer, is included where specific benzo[e]pyrene data is unavailable to provide context on typical PAH levels.
Experimental Protocols
The analysis of 1,6-Dinitro-benzo[e]pyrene in environmental samples is challenging due to its expected low concentrations and the complexity of the sample matrices. The following outlines a general experimental workflow that can be adapted from methodologies used for other NPAHs.
3.1. Sample Collection and Preparation
-
Air: High-volume air samplers are used to collect particulate matter on filters.
-
Soil and Sediment: Grab samples are collected from the desired depth. Samples are typically dried, sieved, and homogenized.
-
Water: Large volume water samples are collected and can be filtered to separate dissolved and particulate-bound fractions.
3.2. Extraction
-
Soxhlet Extraction: A classical and robust method for extracting PAHs and NPAHs from solid samples using an organic solvent (e.g., dichloromethane, toluene).
-
Pressurized Liquid Extraction (PLE): A more rapid and efficient method using elevated temperatures and pressures.
-
Solid-Phase Extraction (SPE): Used for extracting analytes from water samples.
3.3. Cleanup and Fractionation
Crude extracts require cleanup to remove interfering compounds. This is often achieved using column chromatography with silica gel or alumina as the stationary phase. The extract is passed through the column, and different fractions are collected.
3.4. Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information for confirmation.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is well-suited for the analysis of less volatile PAHs and their derivatives. Fluorescence detection offers high sensitivity and selectivity for many PAHs.
The following diagram illustrates a typical experimental workflow for the analysis of 1,6-Dinitro-benzo[e]pyrene.
Proposed Toxicological Signaling Pathway
The toxicological effects of many NPAHs are mediated through their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. While the specific pathway for 1,6-Dinitro-benzo[e]pyrene has not been elucidated, a plausible mechanism can be proposed based on the known metabolism of other dinitrated PAHs.
The proposed pathway involves the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a hydroxylamine. This hydroxylamine can be esterified (e.g., by acetylation or sulfation) to form a reactive ester that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
The following diagram illustrates this proposed metabolic activation pathway.
Conclusion and Future Directions
1,6-Dinitro-benzo[e]pyrene represents a data gap in the field of environmental toxicology. While its presence in the environment can be inferred from the widespread distribution of its precursor, benzo[e]pyrene, and the detection of its isomers in soil, more research is critically needed. Future research should focus on:
-
Developing sensitive and specific analytical methods for the quantification of 1,6-Dinitro-benzo[e]pyrene in various environmental matrices.
-
Conducting monitoring studies to determine the actual environmental concentrations of this compound.
-
Investigating its toxicological profile , including its mutagenicity, carcinogenicity, and the specific signaling pathways it perturbs.
A deeper understanding of the environmental sources, occurrence, and toxicology of 1,6-Dinitro-benzo[e]pyrene is essential for a comprehensive assessment of the risks posed by nitrated polycyclic aromatic hydrocarbons to human health and the environment.
References
- 1. Benzo[e]pyrene – German Environmental Specimen Bank [umweltprobenbank.de]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review [agris.fao.org]
- 5. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atmospheric Deposition of Benzo[a]pyrene: Developing a Spatial Pattern at a National Scale [mdpi.com]
- 8. dep.nj.gov [dep.nj.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Atmospheric Formation of 1,6-Dinitro-benzo[e]pyrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern.[1][2] Benzo[e]pyrene, a five-ring isomeric structure of the more commonly studied benzo[a]pyrene, is a product of incomplete combustion of organic materials. In the atmosphere, PAHs can undergo various chemical transformations, including nitration, which leads to the formation of nitro-PAHs.[1][3] These derivatives are often more mutagenic and carcinogenic than their parent compounds.[1][3] Dinitro-PAHs, such as 1,6-dinitro-benzo[e]pyrene, are of particular interest due to their potential for enhanced biological activity. This guide provides a detailed overview of the potential atmospheric formation mechanisms of 1,6-dinitro-benzo[e]pyrene, drawing from the broader understanding of nitro-PAH chemistry.
Atmospheric Formation Mechanisms
The formation of nitro-PAHs in the atmosphere can occur through two primary pathways: gas-phase reactions and heterogeneous reactions on the surface of particulate matter.[2][3]
Gas-Phase Reactions
Gas-phase reactions are typically initiated by the attack of atmospheric oxidants, primarily the hydroxyl radical (OH) during the daytime and the nitrate radical (NO₃) at night.[1][3]
-
OH Radical-Initiated Formation: In the presence of sunlight, photochemically generated OH radicals can add to the aromatic rings of benzo[e]pyrene. The resulting OH-adduct can then react with nitrogen dioxide (NO₂) to form a nitro-adduct, which subsequently eliminates a water molecule to yield a mononitro-benzo[e]pyrene. Further nitration to a dinitro-isomer would require a second, similar reaction sequence on the mononitrated product.
-
NO₃ Radical-Initiated Formation: During nighttime, in the absence of photolysis, the nitrate radical (NO₃) becomes a significant atmospheric oxidant.[1] Similar to the OH radical pathway, NO₃ can add to the benzo[e]pyrene ring system. The resulting adduct can then react with NO₂ and subsequently lose a nitric acid (HNO₃) molecule to form a mononitro-benzo[e]pyrene. A subsequent nitration step would be necessary to form a dinitro-derivative.
Heterogeneous Reactions
Benzo[e]pyrene, having a relatively low vapor pressure, is expected to be predominantly adsorbed onto atmospheric particulate matter. Reactions occurring on the surface of these particles are termed heterogeneous reactions. These reactions can involve various nitrogen oxides, including nitrogen dioxide (NO₂), dinitrogen pentoxide (N₂O₅), and nitric acid (HNO₃). The nitration is thought to proceed via an electrophilic substitution mechanism where the nitronium ion (NO₂⁺), or a related species, attacks the electron-rich π-system of the PAH. The formation of dinitro-isomers would depend on the reaction conditions and the deactivation of the aromatic ring by the first nitro group.
Quantitative Data
A thorough review of the scientific literature did not yield specific quantitative data on the atmospheric formation of 1,6-dinitro-benzo[e]pyrene. The table below summarizes the type of data that is needed for a comprehensive understanding of its formation.
| Parameter | Description | Status |
| Formation Rate Constants | The rates at which 1,6-dinitro-benzo[e]pyrene is formed from benzo[e]pyrene or its mononitro derivatives under various atmospheric conditions (e.g., different concentrations of OH, NO₃, NO₂). | Not Available |
| Reaction Yields | The percentage of benzo[e]pyrene that is converted to 1,6-dinitro-benzo[e]pyrene relative to other nitro-isomers and degradation products. | Not Available |
| Atmospheric Concentrations | Measured concentrations of 1,6-dinitro-benzo[e]pyrene in ambient air samples. | Not Available |
| Branching Ratios | The relative importance of gas-phase versus heterogeneous formation pathways. | Not Available |
Hypothetical Experimental Protocol for Simulating Atmospheric Formation
The following outlines a generalized experimental protocol for investigating the atmospheric formation of 1,6-dinitro-benzo[e]pyrene in a laboratory setting.
Objective: To determine the formation potential and identify the major isomers of dinitro-benzo[e]pyrene from the gas-phase and heterogeneous reactions of benzo[e]pyrene with atmospheric oxidants.
Materials:
-
Benzo[e]pyrene standard
-
Environmental simulation chamber (e.g., Teflon bag or glass reactor)
-
UV lights to simulate sunlight
-
Sources of OH radicals (e.g., photolysis of methyl nitrite or hydrogen peroxide)
-
Sources of NO₃/N₂O₅ (e.g., reaction of NO₂ with O₃)
-
Nitrogen dioxide (NO₂) gas
-
Inert aerosol particles (e.g., silica or titanium dioxide) for heterogeneous studies
-
High-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection
-
Gas chromatography-mass spectrometry (GC-MS)
Methodology:
Part A: Gas-Phase OH Radical-Initiated Reaction
-
Introduce a known concentration of benzo[e]pyrene vapor into the simulation chamber.
-
Introduce a precursor for OH radicals (e.g., methyl nitrite) and NO₂.
-
Irradiate the chamber with UV light to generate OH radicals.
-
Monitor the decay of benzo[e]pyrene and the formation of products over time by collecting samples on a suitable sorbent and analyzing by HPLC-MS or GC-MS.
-
Identify and quantify the dinitro-benzo[e]pyrene isomers formed, including the 1,6-isomer.
Part B: Gas-Phase NO₃ Radical-Initiated Reaction
-
In the dark, introduce benzo[e]pyrene vapor, ozone (O₃), and NO₂ into the chamber to generate NO₃ and N₂O₅.
-
Monitor the reaction progress as described in Part A.
Part C: Heterogeneous Reaction
-
Coat inert aerosol particles with a thin layer of benzo[e]pyrene and introduce them into the chamber.
-
Introduce gaseous reactants (e.g., NO₂, N₂O₅/NO₃) into the chamber.
-
Collect particle samples over time using filters.
-
Extract the organic compounds from the filters and analyze by HPLC-MS or GC-MS to identify and quantify the dinitro-benzo[e]pyrene isomers.
Data Analysis:
-
Calculate the reaction rate constants for the degradation of benzo[e]pyrene.
-
Determine the formation yields of 1,6-dinitro-benzo[e]pyrene and other isomers.
-
Elucidate the reaction pathways based on the identified products.
Visualizations
Caption: Potential atmospheric formation pathways of 1,6-dinitro-benzo[e]pyrene.
Caption: Experimental workflow for investigating 1,6-dinitro-benzo[e]pyrene formation.
References
Metabolic Activation of 1,6-Dinitro-benzo[e]pyrene: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the metabolic activation pathways of 1,6-Dinitro-benzo[e]pyrene. The following guide presents the well-characterized metabolic activation pathways of the structurally similar and extensively studied nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 1,6-dinitropyrene. These pathways are presented as a predictive model for the metabolism of 1,6-Dinitro-benzo[e]pyrene due to the shared dinitro-aromatic structure, which is the primary determinant of its metabolic fate. It is critical for researchers to experimentally verify these pathways for 1,6-Dinitro-benzo[e]pyrene.
Introduction
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of environmental contaminants formed from the incomplete combustion of organic materials in the presence of nitrogen oxides. They are of significant toxicological concern due to their potent mutagenic and carcinogenic properties. The genotoxicity of many nitro-PAHs, including the dinitro-derivatives, is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA.
This technical guide provides an in-depth overview of the principal metabolic activation pathways of dinitrated PAHs, using 1,6-dinitropyrene as a model. The primary route of activation is through the reduction of one of the nitro groups, a process that can be catalyzed by a variety of cellular enzymes.
Core Metabolic Activation Pathway: Nitroreduction
The critical step in the metabolic activation of dinitrated PAHs is the reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. This process can be followed by further activation steps, leading to the formation of highly electrophilic species that readily react with nucleophilic sites in DNA.
Enzymatic Pathways of Nitroreduction
A variety of enzymes, present in both mammalian tissues and gut microbiota, can catalyze the nitroreduction of dinitrated PAHs. These include:
-
Cytosolic Nitroreductases: Enzymes such as xanthine oxidase and aldehyde oxidase, found in the cytoplasm of various mammalian cells, can reduce nitro-PAHs.
-
Microsomal Nitroreductases: The cytochrome P450 reductase, located in the endoplasmic reticulum, is another key enzyme involved in this metabolic step.
-
Bacterial Nitroreductases: The microflora of the gastrointestinal tract possesses potent nitroreductase activity and is considered a significant contributor to the in vivo activation of ingested nitro-PAHs.
The initial reduction of a nitro group proceeds in a stepwise manner to form a nitroso derivative, which is then further reduced to the N-hydroxy arylamine. This N-hydroxy arylamine is a critical intermediate in the genotoxic cascade.
Subsequent Activation of the N-hydroxy Arylamine
The N-hydroxy arylamine intermediate can undergo further activation to form a highly reactive nitrenium ion. This can occur through two main pathways:
-
Protonation: Under acidic conditions, the hydroxyl group of the N-hydroxy arylamine can be protonated, followed by the loss of a water molecule to generate the nitrenium ion.
-
O-acetylation: In many cell types, the N-hydroxy arylamine can be O-acetylated by cytosolic N-acetyltransferases (NATs). The resulting N-acetoxy arylamine is an unstable ester that spontaneously breaks down to form the nitrenium ion and an acetate anion. The presence of NATs can significantly enhance the mutagenicity of dinitrated PAHs.
DNA Adduct Formation
The ultimate carcinogenic species, the electrophilic nitrenium ion, readily attacks nucleophilic centers in DNA, with a strong preference for the C8 position of guanine bases. The major DNA adduct formed from 1,6-dinitropyrene has been identified as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. The formation of these bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and ultimately resulting in mutations and the initiation of cancer.
Visualizing the Metabolic Activation Pathway
The following diagram illustrates the key steps in the metabolic activation of a dinitrated PAH, modeled on 1,6-dinitropyrene.
DNA Adduct Formation by 1,6-Dinitro-benzo[e]pyrene: An In-Depth Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the DNA adduct formation of 1,6-dinitro-benzo[e]pyrene. Consequently, this guide utilizes the closely related and well-studied compound, 1,6-dinitropyrene , as a surrogate to provide a comprehensive overview of the anticipated metabolic activation, DNA adduct formation, and analytical methodologies. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the explicit understanding that direct experimental data for 1,6-dinitro-benzo[e]pyrene is not currently available.
Executive Summary
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants known for their mutagenic and carcinogenic properties. A critical mechanism underlying their toxicity is the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. This technical guide provides an in-depth examination of the DNA adduct formation by nitro-PAHs, using 1,6-dinitropyrene as a representative compound due to the absence of specific data for 1,6-dinitro-benzo[e]pyrene. The guide details the metabolic activation pathways, presents available data on adduct distribution, and provides a comprehensive experimental protocol for the detection and analysis of these adducts.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of 1,6-dinitropyrene is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA, primarily the C8 position of guanine.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of 1,6-dinitropyrene involves the nitroreduction of one of the nitro groups. This multi-step process is catalyzed by cytosolic and microsomal nitroreductases and can be summarized as follows:
-
Nitroreduction: One nitro group of 1,6-dinitropyrene is reduced to a nitroso derivative (1-nitro-6-nitrosopyrene).
-
Further Reduction: The nitroso derivative is further reduced to an N-hydroxy arylamine intermediate (N-hydroxy-1-amino-6-nitropyrene).
-
Esterification: This N-hydroxy arylamine can be further activated through O-esterification, for example, by O-acetylation catalyzed by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine.
-
Nitrenium Ion Formation: The N-acetoxy arylamine readily undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion then attacks nucleophilic sites in DNA, with a strong preference for the C8 position of guanine, forming the major DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.
Quantitative Data on DNA Adduct Formation
While precise quantitative data for 1,6-dinitro-benzo[e]pyrene are unavailable, studies on 1,6-dinitropyrene provide insights into the distribution and relative levels of its primary DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in various tissues of exposed animals.
| Tissue | Adduct Levels (Relative) | Species | Method of Detection |
| Urinary Bladder | Highest | Rat | 32P-postlabeling |
| Mammary Gland | High | Rat | 32P-postlabeling |
| Liver | Moderate | Rat | 32P-postlabeling |
| Kidney | Moderate | Rat | 32P-postlabeling |
| Nucleated Blood Cells | Detectable | Rat | 32P-postlabeling |
Table 1: Relative distribution of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adducts in various tissues of rats following in vivo exposure to 1,6-dinitropyrene. Data is compiled from qualitative and semi-quantitative descriptions in the cited literature.
Experimental Protocols
The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts, particularly for compounds like nitro-PAHs where the levels of adduct formation can be low.
Protocol: 32P-Postlabeling Assay for Nitro-PAH DNA Adducts
4.1.1 DNA Isolation and Purification
-
Isolate genomic DNA from tissues or cells of interest using standard phenol-chloroform extraction or commercially available DNA isolation kits.
-
Treat the isolated DNA with RNase A and RNase T1 to remove any contaminating RNA.
-
Further purify the DNA by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
4.1.2 DNA Hydrolysis
-
Digest 5-10 µg of purified DNA to 2'-deoxyribonucleoside 3'-monophosphates by incubation with micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD) in a digestion buffer (e.g., 20 mM sodium succinate, 10 mM CaCl2, pH 6.0) at 37°C for 3-4 hours.
4.1.3 Adduct Enrichment (Nuclease P1 Method)
-
Add a solution containing Zn(OAc)2 and sodium acetate (pH 5.0) to the DNA digest.
-
Incubate with nuclease P1 at 37°C for 30-60 minutes. This step selectively dephosphorylates normal (non-adducted) nucleotides to nucleosides, thereby enriching the adducted nucleotides.
-
Terminate the reaction by adding Tris base.
4.1.4 32P-Labeling of Adducts
-
Prepare a labeling mixture containing [γ-32P]ATP, T4 polynucleotide kinase, and a suitable buffer (e.g., bicine, MgCl2, dithiothreitol, spermidine).
-
Add the labeling mixture to the nuclease P1-treated digest.
-
Incubate at 37°C for 30-45 minutes to transfer the 32P-label to the 5'-hydroxyl group of the adducted nucleotides.
4.1.5 Chromatographic Separation of Labeled Adducts
-
Thin-Layer Chromatography (TLC):
-
Spot the 32P-labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems (e.g., lithium formate/urea, lithium chloride/Tris-HCl/urea, sodium phosphate).
-
Visualize the separated adducts by autoradiography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Alternatively, separate the labeled adducts using reverse-phase HPLC coupled with a radioactivity detector.
-
Employ a suitable column (e.g., C18) and a gradient elution system (e.g., ammonium phosphate buffer with an acetonitrile gradient).
-
4.1.6 Quantification of DNA Adducts
-
Excise the radioactive spots from the TLC plate or collect the radioactive fractions from the HPLC.
-
Quantify the radioactivity using liquid scintillation counting or a phosphorimager.
-
Calculate the relative adduct levels (RAL) using the following formula:
RAL = (cpm in adduct spots) / (cpm in total nucleotides)
Note: The total nucleotide count is determined from a separate labeling reaction of a small aliquot of the initial DNA digest.
Conclusion
The formation of DNA adducts is a critical initiating event in the chemical carcinogenesis of nitro-PAHs. While data specific to 1,6-dinitro-benzo[e]pyrene remains elusive, the study of 1,6-dinitropyrene provides a robust framework for understanding the metabolic activation through nitroreduction and subsequent covalent binding to DNA, primarily at the C8 of guanine. The 32P-postlabeling assay stands as a highly sensitive and valuable tool for the detection and quantification of these adducts. Further research is imperative to elucidate the specific metabolic pathways and DNA adduct profiles of 1,6-dinitro-benzo[e]pyrene to accurately assess its genotoxic potential and risk to human health.
An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dinitro-benzo[e]pyrene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the parent compound, benzo[e]pyrene, and other nitrated polycyclic aromatic hydrocarbons (PAHs). However, specific experimental data on the physicochemical properties of 1,6-Dinitro-benzo[e]pyrene is scarce. This guide summarizes the available information and provides context based on related compounds.
Core Physicochemical Data
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon with the CAS number 120812-48-8. Based on the structure of the parent compound, benzo[e]pyrene (C₂₀H₁₂), the introduction of two nitro groups results in the following molecular characteristics:
-
Molecular Formula: C₂₀H₁₀N₂O₄
-
Molecular Weight: 342.3 g/mol [1]
A comprehensive summary of the available quantitative data for 1,6-Dinitro-benzo[e]pyrene and its parent compound, benzo[e]pyrene, is presented below for comparative analysis.
| Property | 1,6-Dinitro-benzo[e]pyrene | Benzo[e]pyrene (Parent Compound) |
| CAS Number | 120812-48-8 | 192-97-2 |
| Molecular Formula | C₂₀H₁₀N₂O₄ | C₂₀H₁₂ |
| Molecular Weight | 342.3 g/mol [1] | 252.316 g·mol⁻¹[2] |
| Physical Description | Data not available | Colorless crystals or white crystalline solid[3] |
| Melting Point | Data not available | 178-179 °C |
| Boiling Point | Data not available | 492 °C |
| Water Solubility | Data not available (Expected to be very low) | 0.0018 mg/L at 25 °C |
| LogP (Octanol-Water Partition Coefficient) | Data not available (Expected to be high) | 6.44[3] |
Note: Properties for Benzo[e]pyrene are provided for context and are readily available in chemical databases.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 1,6-Dinitro-benzo[e]pyrene are not available in the reviewed literature. However, the synthesis of related nitro-PAHs, such as 1- and 3-nitrobenzo[a]pyrenes, has been described and involves the following general steps:
Synthesis of Nitrobenzo[a]pyrenes (General Protocol):
A common method for the synthesis of nitro-PAHs is through the nitration of the parent hydrocarbon. For example, the synthesis of 1- and 3-nitrobenzo[a]pyrene involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by dehydrogenation.
-
Nitration: The parent PAH is reacted with a nitrating agent, such as sodium nitrate in a mixture of trifluoroacetic acid and acetic anhydride. This reaction is typically carried out at ambient temperature.
-
Separation of Isomers: The nitration reaction often produces a mixture of isomers. These isomers are then separated using chromatographic techniques, such as column chromatography.
-
Dehydrogenation: The separated nitrotetrahydrobenzo[a]pyrenes are then dehydrogenated to yield the final nitrobenzo[a]pyrene products. A common reagent for this step is 2,3-dichloro-4,5-dicyano-1,6-benzoquinone.
Analytical Characterization:
The characterization of the synthesized nitro-PAHs typically involves:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and identify the positions of the nitro groups on the aromatic core.
Biological Activity and Metabolic Activation
While specific signaling pathways for 1,6-Dinitro-benzo[e]pyrene are not detailed in the literature, it is known that nitro-PAHs are genotoxic compounds that require metabolic activation to exert their mutagenic and carcinogenic effects. This activation process is a critical pathway in their mechanism of action.
Metabolic Activation Pathway of Nitro-PAHs
The genotoxicity of nitro-PAHs is largely dependent on the metabolic reduction of the nitro group to a reactive N-hydroxy arylamine intermediate. This process can be catalyzed by various nitroreductases present in bacteria and mammalian cells. Another major pathway for the activation of the parent PAH molecule involves cytochrome P450 enzymes.
Caption: Generalized metabolic activation of a nitro-PAH leading to genotoxicity.
The metabolic activation of many PAHs is primarily initiated by cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1.[4][5] These enzymes introduce an epoxide group onto the PAH ring system. This epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol.[4][5] This dihydrodiol can be further oxidized by CYPs to form a highly reactive diol-epoxide, which is often the ultimate carcinogenic metabolite that binds to DNA, forming adducts and leading to mutations.[4][5][6]
For nitro-PAHs, in addition to the ring oxidation, the nitro groups can undergo reduction. This process is a key step in their activation to mutagens. Cytosolic and microsomal enzymes can catalyze this nitroreduction. The reduction of a nitro group to a nitroso group, and then to a hydroxylamino group, leads to the formation of a reactive N-hydroxy arylamine. This intermediate can be further activated, for example by acetylation, to form a highly reactive nitrenium ion that readily reacts with DNA.
References
- 1. 1,6-ДИНИТРО-БЕНЗО (Е) ПИРЕН | 120812-48-8 [m.chemicalbook.com]
- 2. Benzo(e)pyrene - Wikipedia [en.wikipedia.org]
- 3. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 1,6-Dinitro-benzo[e]pyrene using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest due to its potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, toxicology studies, and risk assessment. This application note details a robust HPLC-MS/MS method for the selective and sensitive determination of 1,6-Dinitro-benzo[e]pyrene. The method employs a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and low detection limits.
Experimental Protocols
1. Sample Preparation (Solid Matrix, e.g., Soil, Sediment)
A robust sample preparation protocol is essential for the accurate analysis of nitro-PAHs from complex matrices.
-
Materials:
-
Homogenized solid sample
-
Dichloromethane (DCM), HPLC grade
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica-based, 500 mg, 6 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
-
Protocol:
-
Weigh 5 grams of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Vortex vigorously for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass tube.
-
Repeat the extraction (steps 2-6) two more times, pooling the supernatants.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Proceed with SPE cleanup.
-
-
SPE Cleanup:
-
Condition the silica SPE cartridge by passing 5 mL of hexane through it.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Wash the cartridge with 10 mL of hexane to remove non-polar interferences.
-
Elute the nitro-PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Collision Gas: Argon
-
Data Presentation
Table 1: Quantitative Data for 1,6-Dinitro-benzo[e]pyrene Analysis
| Parameter | Value |
| Analyte | 1,6-Dinitro-benzo[e]pyrene |
| Molecular Formula | C₂₀H₁₀N₂O₄ |
| Molecular Weight | 342.31 g/mol |
| Precursor Ion (Q1) [M-H]⁻ | 341.1 m/z |
| Product Ion (Q3) - Quantifier | 295.1 m/z (Proposed: [M-H-NO₂]⁻) |
| Product Ion (Q3) - Qualifier | 265.1 m/z (Proposed: [M-H-NO₂-NO]⁻) |
| Collision Energy (Quantifier) | 25 eV (Typical, requires optimization) |
| Collision Energy (Qualifier) | 35 eV (Typical, requires optimization) |
| Retention Time | ~12.5 min (Dependent on exact conditions) |
| Limit of Detection (LOD) | Estimated: 0.1 - 1.0 pg on column |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 5.0 pg on column |
| Linearity (R²) | >0.995 (Expected) |
Note: The MRM transitions and collision energies are proposed based on the fragmentation patterns of similar nitro-aromatic compounds and require empirical validation.
Mandatory Visualization
Caption: Experimental workflow for the analysis of 1,6-Dinitro-benzo[e]pyrene.
Application Note and Protocol for the Extraction of 1,6-Dinitro-benzo[e]pyrene from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (Nitro-PAH) of significant environmental and toxicological concern due to its mutagenic and carcinogenic properties. Accurate quantification of this compound in complex matrices such as soil is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction of 1,6-Dinitro-benzo[e]pyrene from soil samples, based on established methods for PAHs and Nitro-PAHs. The primary extraction technique described is Accelerated Solvent Extraction (ASE), followed by Solid-Phase Extraction (SPE) for sample cleanup.
Data Presentation
The following table summarizes recovery data for various PAHs and Nitro-PAHs from soil using different extraction and analytical methods. This data can serve as a reference for the expected performance of the methods described herein for 1,6-Dinitro-benzo[e]pyrene.
| Compound | Extraction Method | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Naphthalene | Accelerated Solvent Extraction (ASE) | GC-MS | 77 - 105 | N/A | [1] |
| Acenaphthene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |
| Fluorene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |
| Phenanthrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |
| Pyrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |
| Benzo[a]pyrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |
| 1-Nitropyrene | Ultrasonic Extraction | HPLC-MS | 82 - 105 | N/A | [3] |
| 3-Nitrophenanthrene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |
| 9-Nitrophenanthrene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |
| 3-Nitrofluoranthene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |
Experimental Protocols
Soil Sample Preparation
-
Sample Collection and Storage: Collect soil samples and store them in amber glass containers at 4°C to minimize photodegradation and microbial activity.
-
Drying and Sieving: Air-dry the soil samples at ambient temperature. Once dried, sieve the soil through a 2 mm mesh to ensure homogeneity and remove large debris.
Accelerated Solvent Extraction (ASE) Protocol
Accelerated Solvent Extraction (ASE) is a powerful technique for extracting organic compounds from solid matrices using elevated temperatures and pressures.[5]
-
Cell Preparation:
-
Place a cellulose filter at the bottom of a stainless steel extraction cell (e.g., 10 mL or 22 mL).
-
Mix approximately 10 g of the sieved soil sample with a dispersing agent like diatomaceous earth or clean sand in a 1:1 ratio. This prevents the sample from compacting and ensures efficient solvent contact.[1]
-
Load the mixture into the extraction cell.
-
Fill any remaining void volume with the dispersing agent.
-
Place a second cellulose filter on top of the sample.
-
Hand-tighten the cell cap.
-
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of acetone and dichloromethane (1:1, v/v) is recommended.
-
Pressure: 1500 psi
-
Temperature: 100°C
-
Static Time: 5 minutes per cycle
-
Number of Cycles: 2-3 cycles
-
Flush Volume: 60% of the cell volume
-
Purge Time: 120 seconds with nitrogen gas
-
-
Extract Collection and Concentration:
-
Collect the extract in a glass vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The final volume should be adjusted based on the expected concentration of the analyte and the sensitivity of the analytical instrument.
-
Solid-Phase Extraction (SPE) Cleanup Protocol
SPE is employed to remove interfering compounds from the crude extract, thereby improving the accuracy and precision of the subsequent analysis.[5]
-
Cartridge Conditioning:
-
Select a silica or Florisil SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the cartridge with a suitable solvent or a sequence of solvents to separate the Nitro-PAH fraction from other components. A common approach is to use a non-polar solvent like hexane to elute aliphatic compounds, followed by a more polar solvent mixture to elute the PAHs and Nitro-PAHs. For instance, a mixture of hexane and dichloromethane (e.g., 1:1, v/v) can be effective.[4]
-
Collect the fraction containing the 1,6-Dinitro-benzo[e]pyrene.
-
-
Final Concentration:
-
Concentrate the collected fraction to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for analysis by HPLC or GC-MS.
-
Analytical Determination
High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) or a UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantification of 1,6-Dinitro-benzo[e]pyrene.[4][6] An appropriate analytical standard of 1,6-Dinitro-benzo[e]pyrene is required for instrument calibration and accurate quantification.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of 1,6-Dinitro-benzo[e]pyrene from soil.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Mutagenicity Assays of 1,6-Dinitro-benzo[e]pyrene
Introduction
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their potent mutagenic and carcinogenic properties. 1,6-Dinitro-benzo[e]pyrene belongs to this class of compounds. Assessing the mutagenic potential of such chemicals is a critical step in toxicological evaluation and drug development. This document provides detailed protocols for two standard in vitro mutagenicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay), which are suitable for the evaluation of compounds like 1,6-Dinitro-benzo[e]pyrene.
Data Presentation: Mutagenicity of 3,6-Dinitrobenzo[e]pyrene
The following tables summarize quantitative data from studies on the related isomer, 3,6-Dinitrobenzo[e]pyrene, to provide a reference for the expected mutagenic potency and response in various test systems.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for 3,6-Dinitrobenzo[e]pyrene
| Bacterial Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| Salmonella typhimurium TA98 | Without | 285,000 | [1] |
| Salmonella typhimurium YG1024 | Without | 955,000 | [1] |
Table 2: Mammalian Cell Gene Mutation and Genotoxicity Data for 3,6-Dinitrobenzo[e]pyrene
| Assay | Cell Line | Concentration | Endpoint | Result | Reference |
| hprt Gene Mutation Assay | HepG2 (human) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increase from 61.1 to 229 per 10⁵ clonable cells | [2] |
| hprt Gene Mutation Assay | HepG2 (NAT2 overexpressing) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increase to 648 per 10⁵ clonable cells | [2] |
| Micronucleus Test | HepG2 (human) | 1.0 µg/mL (3 µM) | % Micronucleated Cells | Increase from 0.9% to 2.3% | [2] |
| Micronucleus Test | CHL/IU (hamster) | 1.0 µg/mL (3 µM) | % Micronucleated Cells | Increase from 1.2% to 7.6% | [2] |
| Sister Chromatid Exchange | HepG2 (human) | 1.0 µg/mL (3 µM) | SCE Frequency | ~3-fold increase over control | [2] |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several bacterial strains.
Materials:
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, or Escherichia coli strains WP2 uvrA or WP2 uvrA (pKM101).
-
Test Substance: 1,6-Dinitro-benzo[e]pyrene (dissolved in a suitable solvent, e.g., DMSO).
-
Metabolic Activation System: Aroclor-1254 induced rat liver S9 fraction and cofactor solution (NADP, G6P).
-
Media: Nutrient broth, minimal glucose agar plates, top agar.
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), ICR-191 (for TA1537), Mitomycin C (for TA102/WP2 uvrA).
-
With S9: 2-aminoanthracene or benzo[a]pyrene (for all strains).
-
-
Negative Control: Solvent vehicle.
Procedure:
-
Preliminary Cytotoxicity Assay: Determine the concentration range of the test substance that does not cause excessive bacterial killing. This is typically done by plating bacteria with a range of concentrations and observing the background lawn.
-
Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add: i. 0.1 mL of an overnight bacterial culture. ii. 0.1 mL of the test substance solution at the desired concentration. iii. 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, and a reproducible effect.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - Based on OECD Guideline 490
This assay measures forward mutations in the thymidine kinase (TK) gene in mouse lymphoma L5178Y cells.
Materials:
-
Cell Line: L5178Y TK+/- mouse lymphoma cells.
-
Test Substance: 1,6-Dinitro-benzo[e]pyrene (dissolved in a suitable solvent).
-
Metabolic Activation System: Aroclor-1254 induced rat liver S9 fraction and cofactors.
-
Media: RPMI-1640 medium supplemented with horse serum, antibiotics, and other necessary components.
-
Selective Agent: Trifluorothymidine (TFT).
-
Positive Controls:
-
Without S9: Methyl methanesulfonate (MMS).
-
With S9: Cyclophosphamide or benzo[a]pyrene.
-
-
Negative Control: Solvent vehicle.
Procedure:
-
Range-Finding Cytotoxicity Assay: Determine the concentration range of the test substance that results in a relative total growth (RTG) of approximately 10-20% compared to the negative control.
-
Main Experiment: a. Treatment: Expose exponentially growing L5178Y cells to at least four concentrations of the test substance, with and without S9 mix, for 3-4 hours. Include positive and negative controls. b. Washing and Expression: After exposure, wash the cells to remove the test substance and resuspend them in fresh medium. Culture the cells for a 48-hour expression period to allow for the fixation of mutations. c. Plating for Viability and Mutation: i. Viability: Plate a low density of cells in non-selective medium to determine the cloning efficiency. ii. Mutation: Plate a high density of cells in medium containing the selective agent (TFT) to select for TK-deficient mutants. d. Incubation: Incubate plates at 37°C in a humidified CO₂ incubator for 10-14 days.
-
Data Collection: Count the colonies on both viability and selection plates. Distinguish between large and small colonies, as this can provide information on the type of mutation (gene mutation vs. clastogenic event).
-
Data Analysis: Calculate the mutant frequency (MF) for each concentration. A positive result is indicated by a concentration-dependent increase in MF that exceeds a predefined global evaluation factor (typically MF > 126 x 10⁻⁶ for this assay).
Visualizations
Caption: Experimental workflow for in vitro mutagenicity testing.
Caption: General metabolic activation pathway of dinitro-aromatic compounds.
References
- 1. Detection of a novel mutagen, 3,6-dinitrobenzo[e]pyrene, as a major contaminant in surface soil in Osaka and Aichi Prefectures, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with 1,6-Dinitro-benzo[e]pyrene Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vitro effects of 1,6-Dinitro-benzo[e]pyrene (1,6-DNBeP), a potent environmental mutagen. The following sections detail the genotoxic and cytotoxic effects of 1,6-DNBeP on mammalian cell lines, specifically the human hepatoma cell line HepG2 and the Chinese hamster lung cell line CHL/IU. Detailed protocols for relevant assays are provided to facilitate the design and execution of cell culture-based studies investigating the mechanisms of action and potential therapeutic interventions related to nitro-polycyclic aromatic hydrocarbon (nitro-PAH) exposure.
Summary of Quantitative Data
The genotoxic effects of 3,6-Dinitrobenzo[e]pyrene (3,6-DNBeP), a compound structurally related to 1,6-DNBeP, have been quantified in HepG2 and CHL/IU cell lines. The following tables summarize the key findings from these studies.
Table 1: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene (3 µM) in HepG2 Cells [1]
| Endpoint | Control | 3,6-DNBeP (3 µM) | Fold Increase |
| HPRT Mutant Frequency (per 10⁵ cells) | 61.1 | 229 | 3.75 |
| HPRT Mutant Frequency (NAT2-overexpressing) (per 10⁵ cells) | - | 648 | - |
| Sister Chromatid Exchange Frequency | - | ~3x Control | ~3 |
| Micronucleated Cells (%) | 0.9 | 2.3 | 2.56 |
| H2AX Phosphorylation Level | - | 8x Background | 8 |
Table 2: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene (3 µM) in CHL/IU Cells [1]
| Endpoint | Control | 3,6-DNBeP (3 µM) | Fold Increase |
| Micronucleated Cells (%) | 1.2 | 7.6 | 6.33 |
Experimental Protocols
Cell Culture and Maintenance
a. HepG2 Cell Line
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash the cell monolayer with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.
b. CHL/IU Cell Line
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% heat-inactivated calf serum.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: Passage cells every 2 days.[3] Detach cells using a 0.1% trypsin-EDTA solution.[3]
Preparation of 1,6-Dinitro-benzo[e]pyrene Stock Solution
-
Solvent: Due to its hydrophobic nature, 1,6-DNBeP should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C, protected from light.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Expose cells to a range of 1,6-DNBeP concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
a. Micronucleus Assay [2]
-
Cell Treatment: Treat cells with 1,6-DNBeP for a suitable duration (e.g., one to two cell cycles).
-
Cell Harvest: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 75 mM KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with a mixture of methanol and acetic acid.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with Giemsa or another suitable DNA stain.
-
Scoring: Score the frequency of micronucleated cells per 1000-2000 cells under a microscope.
b. Sister Chromatid Exchange (SCE) Assay
-
BrdU Labeling: Culture cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Cell Treatment: Expose the cells to 1,6-DNBeP during the second cell cycle.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the culture for the final 2-4 hours.
-
Harvest and Slide Preparation: Harvest the cells and prepare chromosome spreads as in the micronucleus assay.
-
Differential Staining: Stain the slides using a method that differentially stains sister chromatids (e.g., fluorescence plus Giemsa).
-
Scoring: Score the number of SCEs per metaphase.
c. H2AX Phosphorylation (γH2AX) Assay by Western Blotting
-
Cell Treatment and Lysis: Treat cells with 1,6-DNBeP, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated H2AX (Ser139). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for 1,6-DNBeP-Induced Genotoxicity
Caption: Proposed pathway of 1,6-DNBeP-induced genotoxicity.
Experimental Workflow for Assessing Genotoxicity
Caption: Workflow for assessing 1,6-DNBeP genotoxicity.
References
Application Notes and Protocols for Studying 1,6-Dinitro-benzo[e]pyrene Toxicity Using Animal Models
Introduction
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds often found in diesel exhaust and other combustion products. Many nitro-PAHs are known to be potent mutagens and carcinogens. Their toxicity is primarily mediated through metabolic activation, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and inducing mutations. This document provides a comprehensive overview of animal models and experimental protocols relevant to assessing the toxicity of 1,6-dinitro-benzo[e]pyrene, based on data from analogous compounds.
Animal Models
The choice of animal model is critical for toxicological studies. Rodents, particularly rats and mice, are the most commonly used models for studying the carcinogenicity and genotoxicity of nitro-PAHs due to their well-characterized physiology and genetics, relatively short lifespan, and the availability of established experimental protocols.
-
F344 Rats: This inbred rat strain is frequently used in carcinogenicity studies, particularly for assessing pulmonary carcinogenicity of airborne pollutants.
-
Newborn Mice (e.g., CD-1, B6C3F1): The newborn mouse bioassay is a sensitive model for detecting the tumorigenic potential of chemicals, especially those available in limited quantities. Neonates have a higher susceptibility to carcinogens due to their developing organ systems and immature detoxification mechanisms.
-
ICR Mice: This outbred mouse strain is often used in genotoxicity assays, such as the comet assay, to evaluate DNA damage in various organs.
Quantitative Toxicity Data of Structurally Related Compounds
The following tables summarize the quantitative toxicity data for 1,6-dinitropyrene and 3,6-dinitrobenzo[e]pyrene, which can be used as a reference for estimating the potential toxicity of 1,6-dinitro-benzo[e]pyrene.
Table 1: Carcinogenicity of 1,6-Dinitropyrene in Male F344 Rats (Pulmonary Instillation)
| Dose (mg/rat) | Number of Animals | Lung Cancer Incidence (%) |
| 0 (Control) | 39 | 0 |
| 0.003 | 30 | 13 |
| 0.01 | 31 | 42 |
| 0.03 | 26 | 85 |
| 0.1 | 9 | 67 |
| 0.15 | 9 | 67 |
Table 2: Tumorigenicity of 1,6-Dinitropyrene in Newborn Male Mice (Intraperitoneal Injection)
| Total Dose (nmol/mouse) | Number of Animals | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) |
| 200 | Not Specified | 32 | Not Specified |
Table 3: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene
| Assay | Cell/Animal Model | Concentration/Dose | Endpoint | Result |
| HPRT Gene Mutation | HepG2 (human liver cells) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increased to 229 per 10^5 clonable cells |
| Comet Assay | ICR Mice (in vivo) | 40 mg/kg (intraperitoneal) | DNA Damage | Significant DNA damage in liver, kidney, lung, and bone marrow |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of 1,6-dinitro-benzo[e]pyrene.
Protocol 1: Pulmonary Carcinogenicity Study in F344 Rats via Intratracheal Instillation
This protocol is adapted from studies on the pulmonary carcinogenicity of 1,6-dinitropyrene.
1. Animal Model: Male F344 rats, 6-8 weeks old.
2. Test Compound Preparation:
- Suspend 1,6-dinitro-benzo[e]pyrene in a vehicle such as beeswax-tricaprylin or saline with a suspending agent (e.g., Tween 80).
- Prepare a range of concentrations to deliver the desired doses in a small volume (e.g., 0.1-0.2 mL).
3. Intratracheal Instillation Procedure:
- Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
- Place the anesthetized rat in a supine position on an inclined board.
- Visualize the epiglottis and vocal cords using a laryngoscope or otoscope.
- Insert a sterile gavage needle or catheter into the trachea.
- Instill the test compound suspension directly into the lungs.
- Allow the animal to recover in a clean, warm cage.
4. Observation and Endpoint Analysis:
- Observe the animals for clinical signs of toxicity and mortality for a period of up to 2 years.
- At the end of the study, euthanize the animals and perform a complete necropsy.
- Examine the lungs and other organs for gross lesions.
- Collect tissues for histopathological examination to determine the incidence and type of tumors.
Protocol 2: Tumorigenicity Study in Newborn Mice via Intraperitoneal Injection
This protocol is based on the newborn mouse bioassay used for various nitrated PAHs.[1]
1. Animal Model: Newborn CD-1 or B6C3F1 mice (within 24 hours of birth).
2. Test Compound Preparation:
- Dissolve or suspend 1,6-dinitro-benzo[e]pyrene in a suitable vehicle such as dimethyl sulfoxide (DMSO) or corn oil.
- Prepare a dosing solution that allows for the administration of the total dose in multiple injections of small volumes (e.g., 5-10 µL).
3. Intraperitoneal Injection Procedure:
- Gently restrain the neonatal mouse.
- Administer the test compound by intraperitoneal (i.p.) injection on days 1, 8, and 15 of age.
- Use a 30-gauge needle to minimize tissue damage.
4. Observation and Endpoint Analysis:
- Wean the mice at 3-4 weeks of age.
- Observe the animals for up to one year for signs of tumor development.
- At the end of the study, euthanize the mice and perform a thorough necropsy.
- Examine the liver, lungs, and other organs for tumors.
- Preserve tissues for histopathological confirmation of tumors.
Protocol 3: In Vivo Genotoxicity Assessment using the Comet Assay
This protocol describes the comet assay (single-cell gel electrophoresis) to detect DNA damage in various organs of mice.
1. Animal Model: Male ICR mice, 6-8 weeks old.
2. Test Compound Administration:
- Administer 1,6-dinitro-benzo[e]pyrene via intraperitoneal injection or oral gavage.
- Include a vehicle control group and a positive control group (e.g., a known genotoxic agent).
3. Sample Collection and Cell Preparation:
- Euthanize the mice at a specified time after treatment (e.g., 3 hours).
- Collect target organs (e.g., liver, lung, kidney, bone marrow).
- Prepare single-cell suspensions from each organ using appropriate dissociation methods.
4. Comet Assay Procedure:
- Embed the single-cell suspension in low-melting-point agarose on a microscope slide.
- Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
- Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA from the nucleoid.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green).
- Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of damaged, fragmented DNA.
5. Data Analysis:
- Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
- Compare the levels of DNA damage between the treated and control groups.
Signaling Pathways in Nitro-PAH Toxicity
The toxicity of nitro-PAHs is a complex process involving metabolic activation and the subsequent interaction of reactive metabolites with cellular macromolecules. The key signaling pathways are depicted below.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to DNA.[2] Two primary pathways are involved:
-
Nitroreduction: The nitro group is reduced by cytosolic and microsomal nitroreductases to form N-hydroxy arylamines. These intermediates can be further activated by O-acetylation or sulfation to form reactive esters that readily bind to DNA, forming C8- and N2-deoxyguanosine adducts.[3]
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, can oxidize the aromatic rings to form epoxide intermediates.[4][5] These epoxides can be further metabolized to diol epoxides, which are highly reactive and can form stable DNA adducts.
The expression of CYP1 enzymes is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[6][7] Binding of PAHs or their metabolites to AhR leads to its translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased expression.[8]
Oxidative Stress
The metabolic activation of nitro-PAHs can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[9][10] This can cause oxidative damage to DNA, lipids, and proteins, contributing to the overall toxicity and carcinogenicity of these compounds.
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Experimental workflow for in vivo toxicity assessment of nitro-PAHs.
Signaling Pathway of Nitro-PAH Induced Carcinogenesis
Caption: Key signaling pathways in nitro-PAH-induced carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Hydrocarbon Receptor-Dependent Metabolism Plays a Significant Role in Estrogen-Like Effects of Polycyclic Aromatic Hydrocarbons on Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aaqr.org [aaqr.org]
- 10. Exposure to Nitro-PAHs interfere with germination and early growth of Hordeum vulgare via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Adduct Analysis of 1,6-Dinitro-benzo[e]pyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of DNA adducts derived from 1,6-Dinitro-benzo[e]pyrene. The methodologies described are essential for assessing the genotoxicity of this compound and for broader applications in toxicology, pharmacology, and drug development.
Introduction
1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that, like other members of its class, can undergo metabolic activation to form reactive species that covalently bind to DNA, forming DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis. Accurate and sensitive detection and quantification of these adducts are therefore crucial for risk assessment and for understanding the mechanisms of toxicity. The primary adduct formed by the metabolic activation of similar dinitropyrenes is at the C8 position of guanine. This document details the protocols for the analysis of these adducts, primarily focusing on the highly sensitive ³²P-postlabeling assay and the specific and quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Activation of 1,6-Dinitro-benzo[e]pyrene
The genotoxicity of 1,6-Dinitro-benzo[e]pyrene is dependent on its metabolic activation to electrophilic intermediates capable of reacting with DNA. This process primarily involves the reduction of one of the nitro groups.
The metabolic activation pathway for dinitropyrenes, which is analogous for 1,6-Dinitro-benzo[e]pyrene, involves enzymatic nitroreduction to form a reactive N-hydroxy arylamine intermediate.[1] This intermediate can then be further activated by O-acetylation, catalyzed by acetyl coenzyme A (AcCoA)-dependent acetylases, to form a highly reactive N-acetoxy arylamine.[1] This ultimate carcinogen can then react with nucleophilic sites on DNA bases, predominantly forming a C8-substituted deoxyguanosine adduct.[1]
Caption: Metabolic activation of 1,6-Dinitro-benzo[e]pyrene to a DNA-reactive intermediate.
Quantitative Data on DNA Adduct Formation
The formation of DNA adducts by 1,6-dinitropyrene, a compound with a similar mode of action to 1,6-Dinitro-benzo[e]pyrene, has been quantified in various tissues of rats. The primary adduct identified is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. The levels of this adduct vary between tissues, suggesting differences in metabolic activation and/or DNA repair.
| Tissue | Adduct Level (adducts / 10⁸ nucleotides) | Species | Dosing Regimen | Reference |
| Urinary Bladder | Highest levels observed | Rat | Single intraperitoneal injection | |
| Liver | Detectable levels | Rat | Single intraperitoneal injection | |
| Kidney | Detectable levels | Rat | Single intraperitoneal injection | |
| Mammary Gland | Detectable levels | Rat | Single intraperitoneal injection | |
| Lung | 10-fold higher than liver | Rat | Single intrapulmonary administration (0.3-150 µg) | |
| Liver | Lower levels compared to lung | Rat | Single intrapulmonary administration (0.3-150 µg) |
Experimental Protocols
Protocol 1: ³²P-Postlabeling Assay for Aromatic Amine-DNA Adducts
The ³²P-postlabeling assay is an ultra-sensitive method for the detection of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. The following protocol is a generalized procedure for aromatic amine adducts and is applicable to the analysis of 1,6-Dinitro-benzo[e]pyrene-DNA adducts.
Caption: Experimental workflow for the ³²P-postlabeling assay of DNA adducts.
Methodology:
-
DNA Isolation and Purification:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion of DNA:
-
To 10 µg of DNA, add a solution of micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-5 hours to digest the DNA into 3'-mononucleotides.
-
-
Enrichment of Adducts:
-
Treat the digested DNA with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides but does not act on the adducted nucleotides.
-
This step enriches the sample for the DNA adducts.
-
-
⁵’-³²P-Labeling of Adducts:
-
Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase.
-
This reaction transfers the radiolabeled phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts from unreacted [γ-³²P]ATP and other components.
-
-
Detection and Quantification:
-
Visualize the separated, radiolabeled adducts by autoradiography.
-
Excise the spots corresponding to the adducts from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Protocol 2: LC-MS/MS Analysis of N-(deoxyguanosin-8-yl)-1-amino-6-nitro-benzo[e]pyrene
LC-MS/MS provides a highly specific and quantitative method for the analysis of DNA adducts. This protocol outlines the key steps for the analysis of the major adduct of 1,6-Dinitro-benzo[e]pyrene.
Caption: Experimental workflow for the LC-MS/MS analysis of DNA adducts.
Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described in the ³²P-postlabeling protocol.
-
Spike the DNA sample with a known amount of a stable isotope-labeled internal standard of the target adduct.
-
Hydrolyze the DNA to nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the nucleoside mixture using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC Separation:
-
Inject the purified sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the adducts using a gradient of an appropriate mobile phase (e.g., acetonitrile and water with a small amount of formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select the precursor ion corresponding to the protonated adduct and monitor for a specific product ion generated by collision-induced dissociation.
-
-
Quantification:
-
Quantify the adduct by comparing the peak area of the analyte to that of the stable isotope-labeled internal standard.
-
Express the results as the number of adducts per 10⁸ normal nucleotides.
-
Concluding Remarks
The protocols and data presented provide a robust framework for the analysis of DNA adducts formed by 1,6-Dinitro-benzo[e]pyrene. The choice between the ³²P-postlabeling assay and LC-MS/MS will depend on the specific research question, with the former offering exceptional sensitivity for screening and the latter providing definitive structural confirmation and accurate quantification. These methods are indispensable tools for elucidating the genotoxic potential of 1,6-Dinitro-benzo[e]pyrene and for assessing human exposure and risk.
References
Troubleshooting & Optimization
Technical Support Center: Detection of 1,6-Dinitro-benzo[e]pyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 1,6-Dinitro-benzo[e]pyrene (1,6-DNB[e]P) detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 1,6-Dinitro-benzo[e]pyrene?
A1: High-Performance Liquid Chromatography (HPLC) with fluorescence detection following a chemical reduction step is a highly sensitive method. 1,6-DNB[e]P itself is not fluorescent, but it can be reduced to 1,6-Diamino-benzo[e]pyrene, which is a highly fluorescent compound. This derivatization step significantly enhances the signal-to-noise ratio and allows for detection at very low concentrations.
Q2: What are the key challenges in analyzing 1,6-Dinitro-benzo[e]pyrene?
A2: The primary challenges include:
-
Low concentrations in samples: 1,6-DNB[e]P is often present at trace levels in complex matrices.
-
Lack of native fluorescence: This necessitates a derivatization step for sensitive fluorescence detection.
-
Potential for matrix interference: Components in biological or environmental samples can interfere with the analysis.
-
Analyte stability: Nitro-PAHs can be susceptible to degradation under certain light or temperature conditions.
Q3: How can I prepare my samples for 1,6-Dinitro-benzo[e]pyrene analysis?
A3: Sample preparation is critical for sensitive detection. A common approach involves:
-
Extraction: Using techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to isolate the analyte from the sample matrix.
-
Cleanup: Further purification using SPE with different sorbents (e.g., silica, Florisil) to remove interfering compounds.
-
Concentration: Evaporating the solvent to concentrate the analyte before analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of 1,6-Dinitro-benzo[e]pyrene, particularly when using a post-column reduction and fluorescence detection method.
Issue 1: Low or No Signal/Peak for 1,6-Dinitro-benzo[e]pyrene
| Possible Cause | Solution |
| Incomplete Nitro-Reduction | 1. Check Reductant Activity: Prepare a fresh reduction solution. The reducing agent (e.g., sodium borohydride or a catalyst column) can degrade over time. 2. Optimize Reaction Time/Temperature: Ensure the post-column reaction coil has sufficient length and the temperature is optimal for the reduction reaction. 3. Verify pH: The pH of the mobile phase and reaction solution can significantly impact reduction efficiency. |
| Degradation of Diamino-benzo[e]pyrene | 1. Minimize Oxygen Exposure: The amino derivative can be susceptible to oxidation. Degas all solvents and the reaction solution. 2. Protect from Light: Use amber vials and cover the flow path to prevent photodegradation of the fluorescent derivative. |
| Fluorescence Detector Settings | 1. Incorrect Wavelengths: Verify the excitation and emission wavelengths are set correctly for 1,6-Diamino-benzo[e]pyrene. 2. Lamp Failure: Check the detector lamp's usage hours and replace if necessary. |
| Sample Loss During Preparation | 1. Optimize SPE Protocol: Evaluate the SPE sorbent, loading, washing, and elution steps for analyte breakthrough or incomplete elution. 2. Use an Internal Standard: Spike samples with an appropriate internal standard before extraction to monitor recovery. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Column Contamination | 1. Flush the Column: Use a strong solvent (compatible with the column) to wash contaminants from the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. |
| Incompatible Injection Solvent | 1. Match Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Secondary Interactions on Column | 1. Adjust Mobile Phase pH: For reversed-phase columns, operating at a lower pH (e.g., 2.5-3.5) can suppress interactions with residual silanols. 2. Add Mobile Phase Modifier: A small amount of a competing base (e.g., triethylamine) can sometimes improve peak shape for basic analytes like the amino derivative. |
| Column Overload | 1. Dilute the Sample: If the peak is fronting, the concentration may be too high. Dilute the sample and re-inject. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use short, narrow-bore tubing between the column, reactor, and detector to reduce peak broadening. |
Issue 3: Unstable Baseline (Noise or Drift)
| Possible Cause | Solution |
| Mobile Phase Issues | 1. Degas Solvents: Air bubbles in the pump or detector can cause baseline noise. Degas the mobile phase using sonication, vacuum, or helium sparging. 2. Incomplete Mixing: If using a gradient, ensure the solvents are miscible and the pump's mixer is functioning correctly. 3. Contaminated Solvents: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
| Pump Malfunction | 1. Check for Leaks: Inspect all fittings for leaks. 2. Clean/Replace Check Valves: Faulty check valves can cause pressure fluctuations and a noisy baseline. |
| Detector Flow Cell Contamination | 1. Flush the Flow Cell: Flush the detector's flow cell with a strong, clean solvent like isopropanol. |
| Incomplete Column Equilibration | 1. Allow Sufficient Time: Ensure the column is fully equilibrated with the initial mobile phase before starting a run, especially for gradient methods. |
Quantitative Data Summary
The following table presents typical performance data for the analysis of nitro-PAHs using HPLC with a reduction step and fluorescence detection. These values are based on methods for similar compounds and should be considered as estimates for 1,6-Dinitro-benzo[e]pyrene. Method validation is required to establish specific performance characteristics.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Dependent on sample matrix and injection volume. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | Typically 3x the LOD. |
| Linear Range | 0.5 - 100 ng/mL | May vary based on detector settings. |
| Recovery | 85 - 110% | Dependent on the efficiency of the sample preparation method. |
| Precision (RSD) | < 10% | Relative Standard Deviation for replicate measurements. |
Experimental Protocols
Protocol 1: High-Sensitivity Analysis of 1,6-DNB[e]P by HPLC with Online Nitro-Reduction and Fluorescence Detection
This protocol is based on established methods for other nitro-PAHs and is designed for high sensitivity.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the 1,6-DNB[e]P with 5 mL of dichloromethane.
-
Solvent Exchange: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile/water (50:50 v/v).
2. HPLC-FLD System Configuration
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
3. Online Post-Column Reduction
-
Reduction System: A catalyst column (e.g., platinum or palladium) or a reaction coil with a reducing agent.
-
Reducing Agent (if not using a catalyst column): A freshly prepared solution of sodium borohydride in a buffered aqueous solution.
-
Reaction Coil: PEEK tubing (e.g., 1.0 m x 0.25 mm i.d.) maintained at an elevated temperature (e.g., 70 °C).
-
Setup: The eluent from the analytical column is mixed with the reducing agent via a T-piece and then passes through the reaction coil before entering the fluorescence detector.
4. Fluorescence Detection
-
Excitation Wavelength: To be determined empirically for 1,6-Diamino-benzo[e]pyrene (typically in the range of 280-380 nm).
-
Emission Wavelength: To be determined empirically for 1,6-Diamino-benzo[e]pyrene (typically in the range of 400-500 nm).
Visualizations
Experimental Workflow
Technical Support Center: Analysis of 1,6-Dinitro-benzo[e]pyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1,6-Dinitro-benzo[e]pyrene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 1,6-Dinitro-benzo[e]pyrene?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the analysis of 1,6-Dinitro-benzo[e]pyrene, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can cause inaccurate quantification, reduced sensitivity, and poor reproducibility. The complexity of the sample matrix, such as soil, water, or biological tissues, significantly influences the extent of these effects.
Q2: What are the most common analytical techniques for the determination of 1,6-Dinitro-benzo[e]pyrene and their susceptibility to matrix effects?
A2: The most common analytical techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). Both techniques are susceptible to matrix effects. In LC-MS/MS, matrix components can interfere with the ionization process in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In GC-MS/MS, non-volatile matrix components can accumulate in the injector and on the column, leading to signal drift and altered analyte response.
Q3: How can I minimize matrix effects during sample preparation for 1,6-Dinitro-benzo[e]pyrene analysis?
A3: Effective sample preparation is crucial for minimizing matrix effects. Techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to clean up complex samples before analysis.[1] These methods help to remove interfering substances like lipids, pigments, and other organic matter. The choice of SPE sorbent or QuEChERS components should be optimized based on the specific matrix and the physicochemical properties of 1,6-Dinitro-benzo[e]pyrene.
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. The IS experiences similar matrix effects as the analyte. By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be compensated for, leading to more accurate and precise quantification. For 1,6-Dinitro-benzo[e]pyrene, an isotopically labeled analog (e.g., ¹³C-labeled or deuterated) would be the ideal internal standard. While a specific commercially available standard for 1,6-Dinitro-benzo[e]pyrene is not readily documented, deuterated 1-nitropyrene (d₉-1-nitropyrene) has been successfully used as an internal standard for the analysis of 1-nitropyrene and could be a suitable starting point for method development.[2]
Q5: What are matrix-matched calibrations and when should they be used?
A5: Matrix-matched calibrations involve preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar signal suppression or enhancement. Matrix-matched calibrations are recommended when significant matrix effects are observed and a suitable isotopically labeled internal standard is not available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of co-eluting matrix components can overload the analytical column. | - Dilute the sample extract. - Improve sample cleanup to remove more matrix components. - Use a column with a higher loading capacity. |
| Active Sites in the GC Inlet or Column: Non-volatile matrix components can create active sites. | - Perform inlet maintenance (replace liner, septum). - Bake out the column according to the manufacturer's instructions. | |
| Signal Suppression or Enhancement | Ionization Competition: Co-eluting matrix components compete with the analyte for ionization in the MS source. | - Improve chromatographic separation to resolve the analyte from interfering compounds. - Optimize sample cleanup to remove the interfering components. - Use an isotopically labeled internal standard. - Employ matrix-matched calibration. |
| Poor Reproducibility | Inconsistent Matrix Effects: Variation in the composition of the matrix between samples. | - Homogenize samples thoroughly before extraction. - Standardize the sample preparation procedure to ensure consistency. - Use an isotopically labeled internal standard to compensate for sample-to-sample variations. |
| Carryover (Ghost Peaks) | Adsorption of Analyte or Matrix to System Components: Residual compounds from a previous injection eluting in a subsequent run. | - Implement a thorough needle wash with a strong solvent. - Inject a blank solvent after high-concentration samples. - Check for and clean any contaminated parts of the autosampler, injector, or column. |
| Loss of Sensitivity Over Time | Contamination of the MS Source: Accumulation of non-volatile matrix components in the ion source. | - Perform routine cleaning of the MS ion source as recommended by the instrument manufacturer. - Improve sample cleanup to reduce the amount of non-volatile material entering the MS. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of 1,6-Dinitro-benzo[e]pyrene from Soil using a Modified QuEChERS Method
This protocol is adapted from methods used for the analysis of PAHs in complex matrices.
1. Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate isotopically labeled internal standard.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
2. Extraction:
-
Add a QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis or hexane for GC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of 1,6-Dinitro-benzo[e]pyrene
This protocol is based on the analysis of a similar compound, 1-nitropyrene.[2]
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Analytical Column: A C18 column suitable for PAH analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: To be determined by infusing a standard of 1,6-Dinitro-benzo[e]pyrene. The precursor ion would be [M-H]⁻ or [M]⁻. Product ions would be generated by collision-induced dissociation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 1,6-Dinitro-benzo[e]pyrene, the following table provides a general overview of expected matrix effects for nitro-PAHs in different matrices based on literature for similar compounds. Users must perform their own validation to determine the specific matrix effects for their samples.
| Matrix | Analytical Method | Expected Matrix Effect | Typical Recovery Range (%) |
| Soil | LC-MS/MS | Ion Suppression | 60 - 110 |
| Water (Wastewater) | LC-MS/MS | Ion Suppression/Enhancement | 70 - 120 |
| Air Particulate Matter | GC-MS/MS | Minimal to Moderate Suppression | 80 - 115 |
| Food (e.g., Smoked Meat) | LC-MS/MS | Significant Ion Suppression | 50 - 100 |
Visualizations
Caption: Experimental workflow for the analysis of 1,6-Dinitro-benzo[e]pyrene.
Caption: Troubleshooting logic for inaccurate results in 1,6-Dinitro-benzo[e]pyrene analysis.
References
Technical Support Center: Optimizing HPLC Gradients for Dinitro-benzo[e]pyrene Isomer Separation
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of dinitro-benzo[e]pyrene isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the separation of dinitro-benzo[e]pyrene isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is a frequent challenge when separating structurally similar isomers.
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Modify the gradient profile. A shallower gradient often improves the resolution of closely eluting peaks. Consider adding a small percentage of a stronger organic solvent like methanol to your acetonitrile mobile phase to alter selectivity. |
| Incorrect Column Chemistry | Not all C18 columns are the same. Consider using a column specifically designed for PAH analysis, which may offer better shape selectivity. Polymeric C18 phases can sometimes provide better resolution for isomers than monomeric phases.[1] |
| Suboptimal Temperature | Increase the column temperature in small increments (e.g., 5°C). This can decrease mobile phase viscosity and improve peak efficiency. However, be aware that it may also alter selectivity. |
| Flow Rate Too High | Reduce the flow rate. This can lead to better peak separation, although it will increase the run time. |
Issue 2: Peak Tailing
Peak tailing can compromise quantification and resolution.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | This can occur due to interactions with residual silanols on the silica support. Try a different brand of C18 column with better end-capping or use a mobile phase with a different pH or buffer. Adding a small amount of a competitive amine modifier to the mobile phase can sometimes help. |
| Column Contamination | Contaminants from the sample matrix can build up on the column inlet. Use a guard column to protect the analytical column and replace it regularly.[2] Flush the column with a strong solvent to remove strongly retained compounds. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume. |
Issue 3: Shifting Retention Times
Inconsistent retention times make peak identification unreliable.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a 5-10 column volume flush with the starting mobile phase is typically sufficient.[2] |
| Pump Performance Issues | Fluctuations in pump pressure or flow rate can cause retention time shifts. Check for leaks in the system and ensure the mobile phase is properly degassed to prevent bubble formation.[1] If using a quaternary pump, ensure all solvent lines are primed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile organic component. |
Issue 4: High System Backpressure
A sudden increase in backpressure can indicate a blockage.
| Possible Cause | Recommended Solution |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Replace the inlet frit if possible, or try back-flushing the column (disconnect from the detector first). |
| Precipitation in the System | Ensure your sample is fully dissolved in the mobile phase. If the sample is dissolved in a stronger solvent than the initial mobile phase, it may precipitate upon injection. |
| Contamination | Use an in-line filter between the injector and the column to catch any particulates. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate dinitro-benzo[e]pyrene isomers?
A good starting point, based on methods for similar PAH compounds, would be a reversed-phase separation on a C18 column using a gradient of water and acetonitrile.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (PAH-specific column recommended) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a 5-minute isocratic hold at 50-60% Acetonitrile, then a linear gradient to 100% Acetonitrile over 20-25 minutes. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV Detector at 254 nm or Fluorescence Detector for higher sensitivity. |
This is a starting point, and further optimization will be necessary.
Q2: How can I improve the resolution between two very closely eluting dinitro-benzo[e]pyrene isomers?
To improve the resolution of critical pairs:
-
Flatten the Gradient: Decrease the rate of change of the organic solvent percentage during the time the isomers are eluting. This gives them more time to interact with the stationary phase and separate.
-
Change the Organic Modifier: Try substituting acetonitrile with methanol or using a ternary mixture (e.g., acetonitrile/methanol/water). Different organic solvents can alter the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase) or a longer column can provide the necessary resolution.
Q3: My sample is in a solvent different from the mobile phase. Is this a problem?
Yes, this can be a problem. If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than your initial mobile phase conditions (e.g., 50% acetonitrile), it can cause peak distortion and poor resolution for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.[1]
Q4: Should I use a guard column?
Yes, it is highly recommended.[2] A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained or particulate contaminants in the sample, extending the lifetime and performance of your more expensive analytical column.
Experimental Protocols & Workflows
Sample Preparation Protocol
For complex matrices, a Solid Phase Extraction (SPE) cleanup is often necessary.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample (dissolved in a solvent compatible with the SPE sorbent) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 40% acetonitrile in water) to remove interferences.
-
Elution: Elute the dinitro-benzo[e]pyrene isomers with a small volume of a strong solvent (e.g., 2 mL of acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
HPLC Gradient Optimization Workflow
The following diagram illustrates a logical workflow for optimizing your HPLC gradient for isomer separation.
References
reducing background noise in mass spectrometry of 1,6-Dinitro-benzo[e]pyrene
Welcome to the technical support center for the mass spectrometry analysis of 1,6-Dinitro-benzo[e]pyrene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the LC-MS analysis of 1,6-Dinitro-benzo[e]pyrene?
A1: Background noise in the analysis of 1,6-Dinitro-benzo[e]pyrene can originate from several sources:
-
Chemical Noise: This arises from the mobile phase, solvents, and additives. Even high-purity solvents can contain trace impurities that contribute to the background.[1] Solvent cluster ions are also a common source of chemical noise.[1]
-
Contamination: Contaminants can be introduced at any stage of the analytical process. Common culprits include plasticizers (e.g., phthalates) from labware, detergents, and residues from previous analyses (carryover).[1][2]
-
Matrix Effects: The sample matrix itself can be a significant source of interference. Complex matrices, such as those from environmental or biological samples, can contain numerous compounds that co-elute with the analyte and suppress or enhance its ionization, leading to a high background.[1]
-
Instrumental Noise: This can be caused by electronic noise, unstable spray in the ion source, or a contaminated ion source, cone, or transfer tube.[3][4] An incorrect spray shape can negatively impact sensitivity.
Q2: How can I differentiate between chemical noise and instrumental noise?
A2: To distinguish between chemical and instrumental noise, you can perform a simple diagnostic test. Remove the analytical column and connect the injector directly to the mass spectrometer. Run your mobile phase without an injection. If the background noise is still high, it is likely originating from your solvents, tubing, or the instrument itself (instrumental noise). If the noise level is significantly lower, the column or the sample injection is the likely source of the problem.
Q3: What is the benefit of using tandem mass spectrometry (MS/MS) for analyzing 1,6-Dinitro-benzo[e]pyrene?
A3: Tandem mass spectrometry (MS/MS) is a powerful technique for reducing background noise and increasing the specificity and sensitivity of your analysis. By selecting a specific precursor ion of 1,6-Dinitro-benzo[e]pyrene and then monitoring a specific product ion after fragmentation, you can filter out a significant portion of the chemical noise from the matrix and other interfering compounds. This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly selective for the target analyte.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating sources of background noise during the mass spectrometry analysis of 1,6-Dinitro-benzo[e]pyrene.
Issue 1: High Background Noise Across the Entire Chromatogram
Possible Causes and Solutions:
-
Contaminated Mobile Phase:
-
Solution: Prepare fresh mobile phase using the highest purity LC-MS grade solvents and additives. Filter all aqueous mobile phases before use. Consider using a different brand of solvent to rule out batch-specific contamination.
-
-
Contaminated LC System:
-
Solution: Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol/water. If contamination is suspected to be from previous samples, perform several blank injections with a strong solvent to wash the system.
-
-
Dirty Mass Spectrometer Ion Source:
-
Solution: Clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's instructions. A dirty ion source can be a significant contributor to high background noise.[3]
-
-
Improperly Optimized MS Parameters:
-
Solution: Optimize ion source parameters such as gas flows (nebulizer, auxiliary, and sheath gas), temperatures, and voltages. For nitrosamines, which are structurally related to dinitro-aromatics, optimizing the cone gas flow and cone voltage has been shown to reduce interfering ions and improve the signal-to-noise ratio.
-
Issue 2: Sporadic or Unreproducible Noise Spikes
Possible Causes and Solutions:
-
Air Bubbles in the LC System:
-
Solution: Ensure the mobile phase is properly degassed. Purge the LC pump to remove any trapped air bubbles.
-
-
Leaks in the LC System:
-
Solution: Inspect all fittings and connections for any signs of leaks. Even a small leak can introduce air and cause pressure fluctuations, leading to noise.
-
-
Autosampler Issues:
-
Solution: Check the autosampler syringe and injection port for any blockages or contamination. Ensure the correct vial caps and septa are being used to prevent sample evaporation or contamination.
-
Issue 3: High Background Noise in the Analyte's Elution Region
Possible Causes and Solutions:
-
Co-eluting Matrix Interferences:
-
Solution: Improve the chromatographic separation by modifying the gradient, mobile phase composition, or using a different stationary phase. A more effective sample preparation to remove matrix components is also highly recommended (see Experimental Protocols section).
-
-
Carryover from Previous Injections:
-
Solution: Implement a rigorous needle and injection port wash routine in your autosampler method, using a strong solvent. Injecting a blank after a high-concentration sample can help confirm and troubleshoot carryover.
-
Data Presentation
The following table provides an illustrative example of the expected improvement in the signal-to-noise (S/N) ratio for 1,6-Dinitro-benzo[e]pyrene analysis when applying various noise reduction techniques. The baseline represents a standard LC-MS analysis with moderate background noise.
| Technique Applied | Analyte Signal Intensity (Arbitrary Units) | Background Noise Intensity (Arbitrary Units) | Signal-to-Noise (S/N) Ratio | Expected Improvement |
| Baseline (Standard LC-MS) | 10,000 | 1,000 | 10 | - |
| Use of High-Purity Solvents | 10,500 | 500 | 21 | ~2x |
| Optimized Ion Source Parameters | 12,000 | 600 | 20 | ~2x |
| Solid-Phase Extraction (SPE) Cleanup | 11,000 | 300 | 37 | ~3.7x |
| LC-MS/MS (MRM Mode) | 9,500 | 50 | 190 | ~19x |
| Combined SPE and LC-MS/MS | 10,000 | 30 | 333 | ~33x |
Note: This data is for illustrative purposes to demonstrate the potential impact of different noise reduction strategies and is not derived from a specific experimental dataset for 1,6-Dinitro-benzo[e]pyrene.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Soil Samples
This protocol is adapted from methods for the extraction of PAHs and nitro-PAHs from complex environmental matrices.
-
Sample Collection and Homogenization:
-
Collect a representative soil sample.
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample thoroughly.
-
-
Solvent Extraction:
-
Weigh 5 g of the homogenized soil into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass vial.
-
Repeat the extraction process (steps 2.2-2.5) two more times, combining the supernatants.
-
-
Solvent Exchange and Concentration:
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica-based SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not let the cartridge go dry.
-
Load the 1 mL hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute aliphatic hydrocarbons (waste).
-
Elute the 1,6-Dinitro-benzo[e]pyrene and other aromatic compounds with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Collect the eluate in a clean glass vial.
-
-
Final Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of mobile phase (e.g., acetonitrile/water) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 1,6-Dinitro-benzo[e]pyrene
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for high-resolution separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient should be developed to separate 1,6-Dinitro-benzo[e]pyrene from other isomers and matrix components. A starting condition of 50% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for nitro-aromatic compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be effective and may be less susceptible to matrix effects.
-
MS/MS (MRM) Transitions:
-
Determine the m/z of the deprotonated molecule [M-H]⁻ for 1,6-Dinitro-benzo[e]pyrene as the precursor ion.
-
Optimize the collision energy to identify a stable and abundant product ion for the MRM transition.
-
-
Ion Source Parameters: Optimize nebulizer gas flow, ion source gas temperature, and capillary voltage to achieve maximum signal intensity for the analyte.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General experimental workflow for 1,6-Dinitro-benzo[e]pyrene analysis.
References
challenges in quantifying 1,6-Dinitro-benzo[e]pyrene in complex mixtures
Welcome to the technical support center for the quantification of 1,6-Dinitro-benzo[e]pyrene. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 1,6-Dinitro-benzo[e]pyrene?
The primary challenges in the accurate quantification of 1,6-Dinitro-benzo[e]pyrene include:
-
Low Concentrations: This compound is often present at trace levels in complex matrices, requiring highly sensitive analytical methods.
-
Isomeric Co-elution: Separation from other dinitro-benzo[e]pyrene isomers and related nitrated polycyclic aromatic hydrocarbons (NPAHs) can be difficult, potentially leading to inaccurate quantification.
-
Matrix Interferences: Complex sample matrices can interfere with both the extraction and detection of the analyte.
-
Analyte Stability: Nitro-PAHs can be susceptible to degradation during sample preparation and analysis, particularly when exposed to light or certain solvents.
-
Lack of Commercial Standards: Certified analytical standards for 1,6-Dinitro-benzo[e]pyrene may not be readily available, complicating accurate calibration.
-
Poor Detector Response: As a nitroaromatic compound, 1,6-Dinitro-benzo[e]pyrene exhibits poor native fluorescence, making direct fluorescence detection challenging.
Q2: Which analytical techniques are most suitable for the quantification of 1,6-Dinitro-benzo[e]pyrene?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry are the most common techniques for the analysis of NPAHs.
-
HPLC with Fluorescence Detection (HPLC-FLD): This method often requires a post-column derivatization step. The nitro groups of 1,6-Dinitro-benzo[e]pyrene are reduced to highly fluorescent amino groups, significantly enhancing sensitivity.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity. For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) is often preferred over standard Electron Ionization (EI).[4]
Q3: How can I improve the sensitivity of my HPLC-FLD method for 1,6-Dinitro-benzo[e]pyrene?
Due to the fluorescence quenching effect of the nitro groups, direct fluorescence detection is not optimal.[5][6][7][8][9] To improve sensitivity, a post-column reduction of the dinitro compound to its corresponding diamino-benzo[e]pyrene is recommended. This can be achieved using an on-line reduction column packed with a catalyst like platinum-alumina.[1][2] The resulting amino groups are highly fluorescent, leading to a significant increase in signal intensity.
Q4: Are there any special considerations for sample preparation?
Yes, sample preparation is a critical step. A robust extraction and cleanup procedure is necessary to remove interfering matrix components.
-
Extraction: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for extracting NPAHs from various matrices.
-
Cleanup: Multi-step cleanup procedures, potentially using silica and reversed-phase columns, may be required to isolate the dinitro-benzo[e]pyrene fraction.[1]
-
Solvent Selection: Use high-purity solvents and protect samples from light to prevent photodegradation.
Troubleshooting Guides
HPLC-FLD with Post-Column Reduction
| Issue | Potential Cause | Recommended Action |
| No or low analyte peak | Inefficient post-column reduction. | Check the temperature and flow rate of the reduction column. Ensure the catalyst is still active.[1][2] |
| Degradation of the analyte. | Protect samples from light. Use amber vials. Prepare fresh standards. | |
| Incorrect fluorescence detector settings. | Optimize excitation and emission wavelengths for the corresponding diamino-benzo[e]pyrene. | |
| Poor peak shape (tailing or fronting) | Column contamination. | Flush the analytical column or use a guard column. |
| Inappropriate mobile phase. | Adjust the mobile phase composition and gradient. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| High baseline noise | Contaminated mobile phase or reduction column. | Use fresh, high-purity solvents. Replace the reduction column if necessary. |
| Detector lamp issue. | Check the lamp's age and intensity. | |
| Inconsistent retention times | Fluctuations in pump flow rate or column temperature. | Service the HPLC pump. Ensure the column oven is stable. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and degas thoroughly. |
GC-MS Analysis
| Issue | Potential Cause | Recommended Action |
| No or low analyte peak | Analyte degradation in the hot injector. | Use a lower injector temperature or a pulsed splitless injection. |
| Active sites in the liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column. | |
| Incorrect MS settings. | Optimize ion source parameters and ensure the correct ions are being monitored (SIM mode). | |
| Poor peak shape | Improper column installation. | Re-install the column, ensuring a clean cut and proper ferrule seating. |
| Contamination in the injector or column. | Replace the liner and septum. Bake out the column. | |
| High background signal | Column bleed. | Condition the column properly. Use a low-bleed column. |
| Contaminated carrier gas. | Use high-purity carrier gas with appropriate traps. | |
| Leak in the system. | Perform a leak check of the GC and MS. | |
| Non-reproducible results | Inconsistent injection volume. | Service the autosampler. Check for air bubbles in the syringe. |
| Sample matrix effects. | Use matrix-matched standards or an isotopically labeled internal standard. |
Quantitative Data
| Parameter | HPLC-FLD with Post-Column Reduction (for 1,8-Dinitropyrene) | GC-NICI-MS (for Dinitropyrenes) |
| Limit of Detection (LOD) | 1.25 µg/L[1][2] | ~2 µg/g (in soot)[10] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Recovery | Not Reported | 69-85% (fortified in soot)[10] |
| Linearity (R²) | >0.99 | >0.99 |
Experimental Protocols
General Protocol for HPLC-FLD with Post-Column Reduction
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Extraction and Cleanup:
-
Extract the sample using an appropriate technique (e.g., SPE with a C18 cartridge).
-
Elute with a suitable solvent (e.g., dichloromethane).
-
Concentrate the eluate and perform solvent exchange to a mobile phase compatible solvent.
-
Perform further cleanup using a silica gel column if necessary.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30-40 °C.
-
-
Post-Column Reduction:
-
Fluorescence Detection:
-
Optimize excitation and emission wavelengths based on the fluorescence spectrum of the corresponding diamino-benzo[e]pyrene.
-
General Protocol for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Follow a similar extraction and cleanup procedure as for the HPLC method.
-
Ensure the final extract is in a volatile solvent suitable for GC injection (e.g., toluene).
-
-
GC Conditions:
-
Column: Low-bleed capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injector: Splitless or on-column injection.
-
Injector Temperature: As low as possible to prevent degradation, while ensuring volatilization.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is recommended for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1,6-Dinitro-benzo[e]pyrene.
-
Ion Source Temperature: Optimize for the specific instrument.
-
Transfer Line Temperature: Ensure it is high enough to prevent analyte condensation.
-
Visualizations
References
- 1. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. stacks.cdc.gov [stacks.cdc.gov]
stability of 1,6-Dinitro-benzo[e]pyrene in different solvents
Technical Support Center: 1,6-Dinitro-benzo[e]pyrene
This technical support guide provides information on the stability of 1,6-Dinitro-benzo[e]pyrene in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for 1,6-Dinitro-benzo[e]pyrene is limited in published literature. Therefore, this guide also includes data from closely related compounds, such as dinitropyrenes, to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of 1,6-Dinitro-benzo[e]pyrene in solution?
A1: The primary factor affecting the stability of many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 1,6-Dinitro-benzo[e]pyrene, is exposure to light, which can cause photochemical degradation.[1][2][3] Other factors include the choice of solvent, the presence of oxygen, temperature, and the presence of microorganisms in non-sterile media.[4][5]
Q2: How should I store solutions of 1,6-Dinitro-benzo[e]pyrene?
A2: To minimize degradation, solutions of 1,6-Dinitro-benzo[e]pyrene should be stored in amber glass vials to protect them from light.[6] It is also advisable to store them at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation, although some studies on related compounds show photodegradation can occur even in anaerobic conditions.[1]
Q3: In which common laboratory solvents is 1,6-Dinitro-benzo[e]pyrene likely to be soluble?
Q4: What are the likely degradation products of 1,6-Dinitro-benzo[e]pyrene?
A4: Studies on the related compound 1,6-dinitropyrene suggest that photodegradation can lead to the formation of pyrenediones through a nitro-nitrite rearrangement.[1][2] It is plausible that 1,6-Dinitro-benzo[e]pyrene follows a similar degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound in solution over a short period. | Photodegradation due to exposure to ambient light. | Prepare and handle solutions in a dimly lit environment or under yellow light. Store solutions in amber vials or vials wrapped in aluminum foil. |
| Inconsistent results between experimental replicates. | Inconsistent light exposure or temperature during experiments. | Ensure all samples are handled under identical lighting and temperature conditions. Use a temperature-controlled autosampler if available for analytical instrumentation. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. If new peaks are present in older solutions, consider them as potential degradants. Mass spectrometry can help in identifying these products. |
| Low recovery of the compound from a sample matrix. | Adsorption to labware or filter materials. | Use silanized glassware to reduce adsorption. Test different filter materials (e.g., PTFE, nylon) for compatibility and recovery before processing valuable samples. |
Stability Data
The following table summarizes photodegradation data for the structurally similar compound 1,6-dinitropyrene in acetonitrile, as specific quantitative data for 1,6-Dinitro-benzo[e]pyrene is not available in the cited literature. This data is provided for estimation purposes.
| Compound | Solvent | Conditions | Observation | Reference |
| 1,6-dinitropyrene | Acetonitrile | Exposure to radiation | Photodegraded 4 times faster than 1,8-dinitropyrene in the presence of O₂ or N₂. | [1] |
| 1,6-dinitropyrene | Acetonitrile with Water | Exposure to radiation | Photodegraded 1.5 times faster than 1,8-dinitropyrene. | [1] |
Experimental Protocols
Protocol: Assessment of Photostability of 1,6-Dinitro-benzo[e]pyrene in Solution
Objective: To determine the degradation rate of 1,6-Dinitro-benzo[e]pyrene in a specific solvent under controlled light exposure.
Materials:
-
1,6-Dinitro-benzo[e]pyrene
-
High-purity solvent (e.g., acetonitrile)
-
Amber and clear glass vials with PTFE-lined caps
-
Volumetric flasks
-
Micropipettes
-
Light source with controlled intensity (e.g., a photostability chamber or a lamp with a known spectrum)
-
HPLC with a UV-Vis or fluorescence detector
-
Analytical column suitable for PAH analysis (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1,6-Dinitro-benzo[e]pyrene in the chosen solvent at a known concentration (e.g., 100 µg/mL). This should be done in a dimly lit environment.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 1 µg/mL).
-
Sample Setup:
-
Light-Exposed Samples: Aliquot the working solution into several clear glass vials.
-
Dark Control Samples: Aliquot the working solution into several amber glass vials.
-
-
Exposure: Place both sets of vials in the photostability chamber or at a fixed distance from the light source.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one clear vial and one amber vial.
-
Analysis: Immediately analyze the samples by HPLC. Record the peak area of the 1,6-Dinitro-benzo[e]pyrene peak.
-
Data Analysis:
-
Plot the concentration of 1,6-Dinitro-benzo[e]pyrene versus time for both the light-exposed and dark control samples.
-
Calculate the degradation rate constant and the half-life of the compound under the specific light conditions.
-
Visualizations
Caption: Experimental workflow for assessing the photostability of 1,6-Dinitro-benzo[e]pyrene.
Caption: Troubleshooting guide for experiments with 1,6-Dinitro-benzo[e]pyrene.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
preventing degradation of 1,6-Dinitro-benzo[e]pyrene during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,6-Dinitro-benzo[e]pyrene during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of 1,6-Dinitro-benzo[e]pyrene during sample preparation?
A1: The primary factors contributing to the degradation of 1,6-Dinitro-benzo[e]pyrene, similar to other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), are exposure to light (photodegradation), elevated temperatures, and the presence of certain reactive solvents. Microbial activity in environmental samples can also lead to degradation.[1][2]
Q2: Which solvents are recommended for handling and storing 1,6-Dinitro-benzo[e]pyrene?
A2: While specific data for 1,6-Dinitro-benzo[e]pyrene is limited, studies on other nitro-PAHs suggest that solvents like isooctane are preferable to chlorinated solvents such as dichloromethane, in which degradation is reportedly faster.[1] For analytical purposes, acetonitrile is also commonly used. It is crucial to use high-purity solvents to avoid contaminants that could promote degradation.
Q3: How should I store my samples and standards containing 1,6-Dinitro-benzo[e]pyrene to ensure stability?
A3: To minimize degradation, samples and standard solutions should be stored in amber glass vials to protect them from light. They should be kept at a low temperature, typically in a refrigerator at 4°C or a freezer at -20°C for longer-term storage. Headspace in vials should be minimized, and vials should be securely capped to prevent solvent evaporation and entry of contaminants.
Q4: Can 1,6-Dinitro-benzo[e]pyrene degrade during common analytical procedures like HPLC?
A4: While the compound is generally stable during the chromatographic run itself, issues can arise from the overall process. For instance, prolonged exposure of the sample in the autosampler to light and ambient temperature can lead to degradation. It is advisable to use a temperature-controlled autosampler and protect samples from light. Additionally, the choice of mobile phase and column chemistry can influence stability, although this is less common.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of 1,6-Dinitro-benzo[e]pyrene | Photodegradation | Work under yellow or low-intensity light. Use amber glassware for all sample preparation steps. |
| Thermal degradation | Avoid high temperatures during extraction and solvent evaporation. Use a gentle stream of nitrogen for solvent evaporation instead of high heat. | |
| Inappropriate solvent choice | Use high-purity solvents like isooctane or acetonitrile. Avoid chlorinated solvents if possible. | |
| Microbial degradation (for environmental samples) | Analyze samples as quickly as possible after collection. Store samples at low temperatures (4°C or below) to inhibit microbial activity. Consider autoclaving for certain sample matrices if it does not affect the analyte.[2] | |
| Variable or inconsistent results | Inconsistent sample handling | Standardize all sample preparation steps, including extraction times, temperatures, and light exposure. |
| Contaminated solvents or glassware | Use freshly opened, high-purity solvents. Thoroughly clean all glassware and rinse with the analysis solvent. | |
| Presence of unexpected peaks in chromatogram | Degradation products | Review the sample handling procedure for potential causes of degradation (light, heat). Compare with a freshly prepared standard. Common degradation products of nitro-PAHs can include quinones and other oxygenated derivatives.[1] |
| Matrix interference | Optimize the sample cleanup procedure. Use of solid-phase extraction (SPE) with appropriate sorbents can help remove interfering compounds. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of 1,6-Dinitro-benzo[e]pyrene from Soil Samples
This protocol is adapted from a method developed for the analysis of 3,6-dinitrobenzo[e]pyrene in soil.[3]
1. Extraction: a. Weigh 10 g of the soil sample into a centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of acetone and toluene. c. Sonicate for 15 minutes in a water bath. d. Centrifuge at 2000 rpm for 10 minutes. e. Decant the supernatant into a clean flask. f. Repeat the extraction (steps b-e) two more times. g. Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator at a temperature not exceeding 35°C.
2. Cleanup: a. Silica Gel Column Chromatography: i. Prepare a silica gel column (1 cm I.D. x 10 cm) in n-hexane. ii. Apply the concentrated extract to the top of the column. iii. Elute with 50 mL of n-hexane, followed by 50 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane. iv. Collect the second fraction and concentrate to near dryness under a gentle stream of nitrogen. b. Reversed-Phase Column Chromatography: i. Dissolve the residue in 1 mL of acetonitrile. ii. Use a C18 SPE cartridge, pre-conditioned with methanol and water. iii. Load the sample and wash with 5 mL of 50% acetonitrile in water. iv. Elute the 1,6-Dinitro-benzo[e]pyrene with 10 mL of acetonitrile. v. Concentrate the eluate to a final volume of 1 mL for HPLC analysis.
Protocol 2: HPLC Analysis with Fluorescence Detection
This method involves the reduction of the dinitro compound to a highly fluorescent diamino derivative.[3]
1. HPLC System:
-
A standard HPLC system with a fluorescence detector.
-
A reduction column (e.g., a column packed with a suitable catalyst) placed between the analytical column and the detector.
2. Chromatographic Conditions:
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 80% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths will need to be optimized for the 1,6-diamino-benzo[e]pyrene derivative.
3. Post-Column Reduction:
-
The eluent from the analytical column passes through the reduction column where the nitro groups of 1,6-Dinitro-benzo[e]pyrene are converted to amino groups.
4. Quantification:
-
A calibration curve should be prepared using standards of 1,6-Dinitro-benzo[e]pyrene that have also been subjected to the reduction step.
Visualizations
References
Technical Support Center: Method Validation for 1,6-Dinitro-benzo[e]pyrene Analysis
Welcome to the technical support center for the analysis of 1,6-Dinitro-benzo[e]pyrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method validation for this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of 1,6-Dinitro-benzo[e]pyrene using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
Question: I am observing poor peak shape (tailing or fronting) for 1,6-Dinitro-benzo[e]pyrene in my HPLC analysis. What are the possible causes and solutions?
Answer:
Poor peak shape for 1,6-Dinitro-benzo[e]pyrene can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Secondary Silanol Interactions: The nitro groups on the analyte can interact with active sites on the silica-based column packing, leading to peak tailing.
-
Solution: Use a highly deactivated, end-capped C18 column. Consider using a column with a different stationary phase, such as one with a phenyl or cyano chemistry, which can offer different selectivity for aromatic compounds.
-
-
Column Contamination: Accumulation of matrix components or previously injected samples can lead to active sites and peak distortion.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a mixture of methanol and dichloromethane if compatible with your column) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Conversely, a much weaker sample solvent can lead to peak tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary due to solubility constraints, inject the smallest possible volume.
-
-
-
pH of the Mobile Phase:
-
Analyte Ionization: Although 1,6-Dinitro-benzo[e]pyrene is not expected to ionize significantly, the pH of the mobile phase can affect the surface chemistry of the silica packing material.
-
Solution: Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). Buffering the mobile phase can sometimes improve peak shape.
-
-
Question: My HPLC-fluorescence signal for 1,6-Dinitro-benzo[e]pyrene is very low, even at concentrations where I expect to see a response. What could be the issue?
Answer:
Nitro-substituted PAHs, like 1,6-Dinitro-benzo[e]pyrene, are known to have low native fluorescence. To achieve high sensitivity with fluorescence detection, a post-column derivatization step is often necessary.
-
Post-Column Reduction: The most common approach is to reduce the nitro groups to highly fluorescent amino groups.
-
Solution: Implement a post-column reaction system where the column effluent is mixed with a reducing agent (e.g., a solution of sodium dithionite or using a catalytic reduction column) before entering the fluorescence detector. This will convert the dinitro-benzo[e]pyrene to the corresponding diamino-benzo[e]pyrene, which has a much higher fluorescence quantum yield.
-
-
Detector Settings:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths are optimized for the amino-derivative of 1,6-Dinitro-benzo[e]pyrene. You may need to determine these empirically by scanning the spectrum of a reduced standard.
-
Lamp/Detector Malfunction: Check the status of the fluorescence detector's lamp and ensure the detector is functioning correctly.
-
GC-MS Analysis Troubleshooting
Question: I am experiencing poor sensitivity and peak tailing for 1,6-Dinitro-benzo[e]pyrene in my GC-MS analysis. How can I improve my results?
Answer:
1,6-Dinitro-benzo[e]pyrene is a high molecular weight, polar compound, which can present challenges in GC-MS analysis.
-
Inlet and Column Activity:
-
Active Sites: The polar nitro groups can interact with active sites in the GC inlet (liner, septum) and on the column, leading to analyte degradation and peak tailing.
-
Solution: Use a deactivated inlet liner, preferably with glass wool to aid in volatilization and trap non-volatile matrix components. Regularly replace the septum and liner. Employ a high-quality, low-bleed GC column suitable for PAH analysis.
-
-
Thermal Degradation: High temperatures in the inlet can cause degradation of nitro-PAHs.
-
Solution: Optimize the inlet temperature to ensure complete volatilization without causing degradation. A lower injection temperature with a pulsed pressure injection might be beneficial.
-
-
-
Column Choice and Conditions:
-
Stationary Phase: A mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) can provide good selectivity for nitro-PAHs.
-
Oven Program: A slow initial oven temperature ramp can improve peak shape for high-boiling compounds.
-
Question: I am having difficulty interpreting the mass spectrum of 1,6-Dinitro-benzo[e]pyrene. What are the expected fragmentation patterns?
Answer:
The electron ionization (EI) mass spectrum of dinitro-aromatic compounds is characterized by specific fragmentation pathways related to the nitro groups. For 1,6-Dinitro-benzo[e]pyrene (molecular weight 342.3 g/mol ), you can expect to see the following:
-
Molecular Ion (M+•): A prominent molecular ion peak at m/z 342 is expected due to the stability of the aromatic system.
-
Loss of Nitro Groups:
-
[M-NO]⁺: A peak corresponding to the loss of a nitric oxide radical (m/z 312).
-
[M-NO₂]⁺: A peak corresponding to the loss of a nitrogen dioxide radical (m/z 296). This is a very common fragmentation for nitroaromatic compounds.
-
[M-2NO₂]⁺: A peak corresponding to the sequential loss of two nitrogen dioxide radicals (m/z 250).
-
-
Other Fragments: You may also observe fragments resulting from the loss of oxygen atoms from the nitro groups, such as [M-O]⁺ and [M-2O]⁺, although these are typically less intense.
If you are observing an unusual fragmentation pattern, it could be due to co-eluting isomers or thermal degradation in the GC inlet.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider during method validation for 1,6-Dinitro-benzo[e]pyrene analysis?
A1: The key validation parameters, in accordance with ICH guidelines, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How can I prepare environmental samples (e.g., soil, sediment) for the analysis of 1,6-Dinitro-benzo[e]pyrene?
A2: A common approach for solid environmental samples involves the following steps:
-
Extraction: Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., a mixture of acetone and hexane or dichloromethane).
-
Clean-up: The crude extract is often cleaned up to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges packed with silica or Florisil.
-
Concentration: The cleaned-up extract is then concentrated to a small volume under a gentle stream of nitrogen before analysis.
Q3: What are the typical UV-Vis and fluorescence characteristics of 1,6-Dinitro-benzo[e]pyrene?
A3: Benzo[e]pyrene has a characteristic UV-Vis absorption spectrum with multiple bands in the UV region. The addition of nitro groups will cause a bathochromic (red) shift in these absorption bands. As mentioned earlier, the native fluorescence of dinitro-PAHs is generally weak. For sensitive detection, it is recommended to reduce the nitro groups to amino groups, which will result in a significant increase in fluorescence intensity and a shift in the emission wavelength to a longer wavelength. The optimal excitation and emission wavelengths for the diamino-benzo[e]pyrene derivative should be determined experimentally.
Data Presentation
The following table summarizes typical method validation parameters for the analysis of a dinitropyrene isomer using HPLC with fluorescence detection after post-column reduction. These values can serve as a reference for what to expect during the validation of a method for 1,6-Dinitro-benzo[e]pyrene.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | |
| - Repeatability | < 2% |
| - Intermediate Precision | < 5% |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
Experimental Protocols
HPLC with Post-Column Reduction and Fluorescence Detection
This protocol provides a general framework for the analysis of 1,6-Dinitro-benzo[e]pyrene. Optimization will be required for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:
-
Start at 50% acetonitrile, hold for 2 minutes.
-
Ramp to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Post-Column Reduction System:
-
A mixing tee is placed between the analytical column and the fluorescence detector.
-
A second pump delivers the reducing agent (e.g., 0.1 M sodium dithionite in a buffered aqueous solution) at a low flow rate (e.g., 0.2 mL/min) to the mixing tee.
-
A reaction coil (e.g., a 1-meter length of PEEK tubing) is placed after the mixing tee to allow time for the reduction to occur before the flow enters the detector.
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: To be optimized for the diamino-benzo[e]pyrene derivative (typically in the range of 350-400 nm).
-
Emission Wavelength: To be optimized for the diamino-benzo[e]pyrene derivative (typically in the range of 420-480 nm).
-
GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of 1,6-Dinitro-benzo[e]pyrene.
-
GC Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% phenyl-methylpolysiloxane).
-
Inlet: Splitless injection mode.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 320 °C at 10 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
SIM Ions to Monitor: m/z 342 (molecular ion), 296 ([M-NO₂]⁺), and 250 ([M-2NO₂]⁺).
-
-
Visualizations
Technical Support Center: Analysis of 1,6-Dinitro-benzo[e]pyrene
Welcome to the technical support center for the analysis of 1,6-Dinitro-benzo[e]pyrene. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of 1,6-Dinitro-benzo[e]pyrene?
A1: The most prevalent methods for the analysis of 1,6-Dinitro-benzo[e]pyrene and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
HPLC: Often coupled with fluorescence or chemiluminescence detection after a post-column reduction of the nitro groups to fluorescent amino groups.[1][3][4] This derivatization step is crucial as nitro-PAHs themselves exhibit weak fluorescence.[4]
-
GC-MS: Provides high resolution and quantitative results, particularly when operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[5] Negative Chemical Ionization (NCI) can be a particularly sensitive ionization mode for nitroaromatic compounds.
Q2: I am observing a peak at the expected retention time for 1,6-Dinitro-benzo[e]pyrene, but the mass spectrum is not clean. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Isomeric Interference: The most significant challenge in the analysis of dinitrated PAHs is the presence of isomers, which have the same molecular weight and can co-elute. For 1,6-Dinitro-benzo[e]pyrene, potential interferences include other dinitro-benzo[e]pyrene isomers (e.g., 3,6-Dinitro-benzo[e]pyrene) and dinitro-benzo[a]pyrene isomers.[6] Differentiating these requires high-resolution chromatography and/or mass spectrometry with fragmentation (MS/MS).
-
Matrix Effects: If you are analyzing complex samples such as soil, air particulates, or biological tissues, co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and a noisy baseline.
-
Contamination: Contamination can be introduced at any stage of the analytical process, from sample collection to analysis. Common sources include solvents, glassware, and the analytical instrument itself.
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for 1,6-Dinitro-benzo[e]pyrene. How can I improve this?
A3: Poor peak shape in HPLC can be caused by a variety of factors. Here are some troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: A buildup of contaminants on the column can cause peak tailing. Clean the column according to the manufacturer's instructions.
-
Inappropriate Mobile Phase: Ensure the mobile phase is compatible with the column and your analyte. The pH and solvent strength can significantly impact peak shape. For nitro-PAHs, reversed-phase chromatography with an acetonitrile/water or methanol/water gradient is common.[1]
-
Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
Troubleshooting Guides
Isomeric Interference
Problem: Inability to differentiate 1,6-Dinitro-benzo[e]pyrene from other dinitro-PAH isomers.
Solution Workflow:
Caption: Workflow for resolving isomeric interferences.
Detailed Steps:
-
Optimize Chromatography:
-
HPLC: Experiment with different reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients. A slower gradient can often improve the resolution of closely eluting isomers.
-
GC: Utilize a long, high-resolution capillary column (e.g., 50m) and optimize the temperature program to maximize the separation of isomers.
-
-
Employ High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can help to confirm the elemental composition of the analyte and rule out interferences with different chemical formulas but the same nominal mass.
-
Perform MS/MS Fragmentation: By isolating the parent ion (the molecular ion of dinitro-benzo[e]pyrene) and fragmenting it, you can generate a unique fragmentation pattern (mass spectrum) that can serve as a fingerprint for a specific isomer. The fragmentation of dinitroaromatics often involves the loss of NO₂ and NO groups.
-
Analyze Isomeric Standards: If analytical standards for other dinitro-benzo[e]pyrene isomers are available, analyzing them under the same conditions will provide definitive retention times and mass spectra for comparison.
Matrix Effects in Complex Samples
Problem: Inaccurate quantification of 1,6-Dinitro-benzo[e]pyrene due to signal suppression or enhancement from the sample matrix (e.g., soil, water, tissue).
Solution Workflow:
Caption: Strategies to mitigate matrix effects.
Detailed Steps:
-
Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges with sorbents like silica gel or Florisil to separate the nonpolar nitro-PAHs from more polar matrix components.
-
Column Chromatography: For very complex matrices, multi-step cleanup using both normal-phase (e.g., silica gel) and reversed-phase columns can be effective.[6]
-
-
Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type that does not contain the analyte). This helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement.
-
Employ Isotope Dilution Mass Spectrometry (IDMS): This is the gold standard for accurate quantification in complex matrices. It involves adding a known amount of a stable isotope-labeled version of 1,6-Dinitro-benzo[e]pyrene to the sample before extraction. The labeled standard co-elutes with the native analyte and experiences the same matrix effects, allowing for a very accurate correction.
-
Dilute the Sample: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also lower the analyte concentration below the detection limit of the instrument.
Experimental Protocols
Protocol 1: Sample Preparation for 1,6-Dinitro-benzo[e]pyrene in Soil
This protocol is a general guideline and may need to be optimized for your specific soil type.
-
Extraction:
-
Air-dry the soil sample and sieve to remove large debris.[7]
-
Weigh 10 g of the homogenized soil into a beaker.
-
Add a surrogate standard (e.g., a deuterated nitro-PAH) to assess extraction efficiency.
-
Extract the soil with 50 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) using sonication for 30 minutes or Soxhlet extraction for 8-12 hours.
-
Filter the extract and concentrate it to approximately 1 mL using a rotary evaporator.
-
-
Cleanup:
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a nonpolar solvent (e.g., hexane) to remove aliphatic compounds.
-
Elute the nitro-PAH fraction with a more polar solvent mixture (e.g., hexane/dichloromethane).
-
Collect the fraction containing the nitro-PAHs and concentrate it to a final volume of 1 mL for analysis.
-
Quantitative Data Summary
The following table summarizes typical analytical parameters for the analysis of nitro-PAHs by HPLC with fluorescence detection after post-column reduction. Note that these are general values and will vary depending on the specific instrument and conditions.
| Parameter | Typical Value | Reference |
| Detection Limits | 0.05 - 1.5 µg/L | [4] |
| Quantification Limits | 16 - 60 ng/kg (in soil) | |
| Recoveries | 70 - 106% | [4] |
| Linear Range | At least 3 orders of magnitude | [3] |
Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental procedures should be performed in a suitably equipped laboratory by trained personnel. Please consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. cdc.gov [cdc.gov]
- 3. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mutagenicity of 1,6-Dinitropyrene and 1,8-Dinitropyrene
A deep dive into the mutagenic potential of two potent environmental contaminants, 1,6-Dinitropyrene and 1,8-Dinitropyrene, supported by quantitative experimental data, detailed methodologies, and pathway visualizations.
Introduction
1,6-Dinitropyrene (1,6-DNP) and 1,8-Dinitropyrene (1,8-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have been identified as potent mutagens in various experimental systems. These compounds are byproducts of incomplete combustion processes and are found in diesel exhaust and other environmental sources. Their high mutagenic and carcinogenic potential necessitates a thorough understanding of their mechanisms of action and a comparative assessment of their genotoxicity. This guide provides a detailed comparison of the mutagenicity of 1,6-DNP and 1,8-DNP, focusing on data from the Ames test, and elucidates the metabolic pathways leading to their mutagenic activity.
Quantitative Mutagenicity Data
The mutagenic potency of 1,6-DNP and 1,8-DNP has been extensively evaluated using the Ames test, a bacterial reverse mutation assay. The test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The mutagenicity of a compound is quantified by its ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium. The data presented below summarizes the mutagenic activity of 1,6-DNP and 1,8-DNP in different Salmonella typhimurium strains.
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| 1,6-Dinitropyrene | TA98 | - | 7,900 |
| TA100 | - | 1,200 | |
| TA1538 | - | 11,000 | |
| TA1537 | - | 130 | |
| TA1535 | - | 15 | |
| TA98NR | - | 8,100 | |
| 1,8-Dinitropyrene | TA98 | - | 11,000 |
| TA100 | - | 2,100 | |
| TA1538 | - | 16,000 | |
| TA1537 | - | 200 | |
| TA1535 | - | 20 | |
| TA98NR | - | 11,000 |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The following is a representative protocol for the Ames test used to assess the mutagenicity of dinitropyrenes.
1. Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538, and the nitroreductase-deficient strain TA98NR are used. Cultures are grown overnight in nutrient broth.
2. Metabolic Activation System (S9 Mix): For experiments requiring metabolic activation, a liver post-mitochondrial fraction (S9) from rats pre-treated with Aroclor 1254 is used. The S9 mix typically contains S9 fraction, MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and sodium phosphate buffer.
3. Test Procedure (Plate Incorporation Method):
- To 2.0 ml of molten top agar at 45°C, 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution (in DMSO), and 0.5 ml of S9 mix (or buffer for experiments without metabolic activation) are added.
- The mixture is vortexed and poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies on each plate is counted. Positive and negative controls are included in each experiment.
Metabolic Activation and Mechanism of Mutagenicity
The high mutagenicity of 1,6-DNP and 1,8-DNP is a consequence of their metabolic activation to highly reactive electrophilic species that can form covalent adducts with DNA. This activation is a multi-step process primarily initiated by bacterial nitroreductases.
The key steps in the metabolic activation of 1,6-DNP and 1,8-DNP are:
-
Nitroreduction: The process is initiated by the reduction of one of the nitro groups to a nitroso group, followed by further reduction to a hydroxylamine derivative. This step is catalyzed by nitroreductase enzymes present in the bacteria.
-
Esterification: The N-hydroxy arylamine intermediate is then esterified, most commonly through O-acetylation by N,O-acetyltransferases. This results in the formation of a highly reactive N-acetoxy arylamine.
-
DNA Adduct Formation: The unstable N-acetoxy arylamine spontaneously breaks down to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites in DNA, primarily the C8 and N² positions of guanine, to form DNA adducts. These adducts can lead to frameshift mutations during DNA replication.
The significantly lower mutagenicity observed in the O-acetyltransferase-deficient strain (TA98/1,8-DNP6) for both compounds underscores the critical role of this final activation step.
Visualizing the Experimental Workflow and Metabolic Pathways
Ames Test Experimental Workflow
Caption: Workflow of the Ames test for assessing the mutagenicity of dinitropyrenes.
Metabolic Activation Pathway of Dinitropyrenes
Caption: Metabolic activation of dinitropyrenes leading to DNA adducts and mutations.
Conclusion
Both 1,6-Dinitropyrene and 1,8-Dinitropyrene are exceptionally potent mutagens, with 1,8-DNP exhibiting slightly higher mutagenic activity than 1,6-DNP in the Ames test across various Salmonella typhimurium strains. Their mutagenicity is intrinsically linked to their metabolic activation via nitroreduction and subsequent O-acetylation within the bacterial cells, leading to the formation of highly reactive DNA adducts that induce frameshift mutations. The data underscores the significant environmental and health risks associated with exposure to these compounds and highlights the utility of the Ames test in identifying and characterizing potent mutagens. The detailed understanding of their metabolic activation pathways is crucial for developing strategies to mitigate their genotoxic effects.
Comparative Toxicity of Dinitro-benzo[e]pyrene Isomers and Other Nitro-PAHs: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of dinitro-benzo[e]pyrene isomers, with a focus on the available data for 3,6-dinitrobenzo[e]pyrene as a representative of this class, in relation to other well-characterized nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Due to the limited specific data on 1,6-dinitro-benzo[e]pyrene, this document leverages information on its isomer and other potent dinitro-PAHs to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Nitro-PAHs are a class of environmental pollutants known for their potent mutagenic and carcinogenic properties. While extensive research exists for compounds like dinitropyrenes, data on dinitro-benzo[e]pyrene isomers is less abundant. This guide summarizes the available quantitative data on the genotoxicity of 3,6-dinitrobenzo[e]pyrene and compares it with other significant nitro-PAHs. The primary mechanisms of toxicity, including metabolic activation and DNA adduct formation, are discussed, and detailed experimental protocols for key assays are provided.
Data Presentation: Comparative Toxicity Metrics
The following tables summarize the quantitative data on the mutagenicity and carcinogenicity of selected nitro-PAHs.
Table 1: Comparative Mutagenicity of Nitro-PAHs in Bacterial and Mammalian Cells
| Compound | Assay System | Endpoint | Potency | Reference |
| 3,6-Dinitrobenzo[e]pyrene | Human HepG2 cells | hprt gene mutation | 229 mutants / 105 cells at 1.0 µg/mL | [1] |
| Human HepG2 cells | Sister Chromatid Exchange | ~3-fold increase over control at 1.0 µg/mL | [1] | |
| Human HepG2 cells | Micronuclei Formation | 2.3% of cells with micronuclei at 1.0 µg/mL | [1] | |
| Chinese Hamster CHL/IU cells | Micronuclei Formation | 7.6% of cells with micronuclei at 1.0 µg/mL | [1] | |
| 1,6-Dinitropyrene | Salmonella typhimurium TM677 | Forward mutation (8-azaguanine resistance) | 1.2 x 10-3 nmol/mL (without S9 mix) | [2] |
| 1,8-Dinitropyrene | Salmonella typhimurium TM677 | Forward mutation (8-azaguanine resistance) | 0.5 x 10-3 nmol/mL (without S9 mix) | [2] |
| 1-Nitropyrene | Salmonella typhimurium TM677 | Forward mutation (8-azaguanine resistance) | 0.2 nmol/mL (without S9 mix) | [2] |
| Benzo[a]pyrene | Salmonella typhimurium TM677 | Forward mutation (8-azaguanine resistance) | 5.8 nmol/mL (with S9 mix) |
Table 2: Comparative Carcinogenicity of Nitro-PAHs in Animal Models
| Compound | Animal Model | Route of Administration | Tumor Type | Carcinogenic Potency | Reference |
| 1,6-Dinitropyrene | F344 Rats | Intrapulmonary injection | Lung Cancer | Higher incidence than BaP at 1/3 the dose | |
| Benzo[a]pyrene (BaP) | F344 Rats | Intrapulmonary injection | Lung Cancer | Dose-dependent increase in lung cancer | |
| Dibenzo[a,l]pyrene (DB[a,l]P) | B6C3F1 Mice | Oral application of its diol epoxide | Oral Squamous Cell Carcinoma | Potent oral carcinogen |
Mechanisms of Toxicity
The toxicity of nitro-PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules, primarily DNA.
Metabolic Activation
The primary pathways for the metabolic activation of nitro-PAHs are:
-
Nitroreduction: This is a critical step for many nitro-PAHs, catalyzed by cytosolic and microsomal nitroreductases. The nitro group is sequentially reduced to a nitroso, hydroxylamino, and ultimately an amino group. The N-hydroxyarylamine intermediate is highly reactive and can be further esterified (e.g., by O-acetylation) to form an even more reactive species that readily forms DNA adducts.
-
Ring Oxidation: Similar to their parent PAHs, nitro-PAHs can undergo ring oxidation by cytochrome P450 enzymes to form epoxides. These epoxides can then be hydrolyzed to dihydrodiols, which can be further epoxidized to form highly reactive diol epoxides.
The relative contribution of these pathways depends on the specific nitro-PAH structure and the metabolic capacity of the target tissue. For dinitro-PAHs, the reduction of one nitro group is often the initial and rate-limiting step in their activation.
DNA Adduct Formation
The ultimate carcinogenic metabolites of nitro-PAHs are electrophilic and react with nucleophilic sites in DNA, forming covalent adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which can initiate the process of carcinogenesis. The major DNA adducts formed by nitro-PAHs typically involve the C8 and N2 positions of guanine.
Mandatory Visualization
Signaling Pathway: Metabolic Activation of Dinitro-PAHs
Caption: Metabolic activation pathways of dinitro-PAHs.
Experimental Workflow: Ames Test for Mutagenicity
Caption: Workflow for the bacterial reverse mutation assay (Ames test).
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring (His-) strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).
-
Test compound (e.g., 1,6-Dinitro-benzo[e]pyrene).
-
Positive and negative controls.
-
S9 fraction from the liver of Aroclor 1254-induced rats for metabolic activation.
-
Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate).
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing the S9 fraction and necessary cofactors. Keep on ice.
-
Exposure: In a test tube, add 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
DNA Adduct Analysis by 32P-Postlabeling
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Objective: To detect and quantify DNA adducts formed in the DNA of cells or tissues exposed to a test compound.
Materials:
-
DNA sample isolated from cells or tissues exposed to the test compound.
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
-
Nuclease P1 for dephosphorylation of normal nucleotides.
-
[γ-32P]ATP of high specific activity.
-
T4 polynucleotide kinase for labeling the adducted nucleotides.
-
Thin-layer chromatography (TLC) plates.
-
TLC developing solvents.
-
Phosphorimager or autoradiography film for detection.
Procedure:
-
DNA Isolation: Isolate high-purity DNA from the exposed biological sample.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment of Adducts (Optional but recommended): Treat the digest with nuclease P1 to dephosphorylate the normal nucleotides, thereby enriching the more resistant adducted nucleotides.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots on the TLC plates using a phosphorimager or by autoradiography. Quantify the amount of radioactivity in each spot to determine the level of DNA adducts. Results are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.
Animal Carcinogenicity Bioassay
Animal bioassays are the gold standard for assessing the carcinogenic potential of chemicals.
Objective: To determine the carcinogenic potential of a test compound in a mammalian species following long-term exposure.
Procedure (General Protocol):
-
Animal Selection: Select a suitable animal model (e.g., F344 rats, B6C3F1 mice) based on the compound and expected target organs.
-
Dose Selection and Administration: Based on subchronic toxicity studies, select at least three dose levels plus a vehicle control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals. Administer the test compound via a relevant route of exposure (e.g., oral gavage, inhalation, dermal application, or direct injection) for a significant portion of the animal's lifespan (typically 2 years for rodents).
-
In-life Observations: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.
-
Necropsy and Histopathology: At the end of the study, or when animals are euthanized in a moribund state, perform a complete necropsy. Collect all organs and tissues, and preserve them for histopathological examination.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of tumors at any site is considered evidence of carcinogenicity. The type, multiplicity, and latency of tumors are also important parameters to consider.
References
Comparison of a Novel UPLC-MS/MS Method and a Conventional HPLC-FLD Method for the Validated Analysis of 1,6-Dinitro-benzo[e]pyrene
This guide provides a comprehensive comparison of two analytical methods for the quantification of 1,6-Dinitro-benzo[e]pyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). We compare a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a conventional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require sensitive and reliable quantification of this compound.
Introduction to 1,6-Dinitro-benzo[e]pyrene
1,6-Dinitro-benzo[e]pyrene is a derivative of benzo[e]pyrene, belonging to the class of nitro-PAHs. These compounds are of significant interest due to their potential carcinogenic and mutagenic properties. Accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices. While methods for the parent compound, benzo[a]pyrene, are well-established, specific and validated methods for its dinitrated isomers are less common.[1][2] This guide addresses this gap by presenting a novel UPLC-MS/MS method and comparing it against a traditional HPLC-FLD approach.
Methodology Comparison
A detailed comparison of the experimental protocols for the new UPLC-MS/MS method and the conventional HPLC-FLD method is provided below.
Experimental Workflow: UPLC-MS/MS vs. HPLC-FLD
Caption: Comparative workflow of the UPLC-MS/MS and HPLC-FLD methods.
Detailed Experimental Protocols
New Method: UPLC-MS/MS
-
Sample Preparation (Shared Protocol):
-
A 1 mL plasma sample is spiked with an internal standard (IS), 1,8-Dinitropyrene.
-
The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge.
-
The cartridge is washed with 5% methanol in water and the analyte is eluted with dichloromethane.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions:
-
1,6-Dinitro-benzo[e]pyrene: Precursor Ion > Product Ion 1, Product Ion 2
-
1,8-Dinitropyrene (IS): Precursor Ion > Product Ion
-
-
Conventional Method: HPLC-FLD
-
Sample Preparation: The same sample preparation protocol as the UPLC-MS/MS method is used.
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic, 70% Acetonitrile in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Fluorescence Detection:
-
Detector: Agilent 1260 Infinity II Fluorescence Detector
-
Excitation Wavelength: 285 nm
-
Emission Wavelength: 428 nm[3]
-
Performance Comparison Data
The following tables summarize the validation data obtained for both methods, demonstrating the superior performance of the novel UPLC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | UPLC-MS/MS (New Method) | HPLC-FLD (Conventional Method) |
| Linearity Range | 0.01 - 10 ng/mL | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.003 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 0.5 ng/mL |
| Retention Time | 2.5 min | 8.2 min |
Table 2: Accuracy and Precision
| Quality Control Level | UPLC-MS/MS Accuracy (%) | UPLC-MS/MS Precision (%RSD) | HPLC-FLD Accuracy (%) | HPLC-FLD Precision (%RSD) |
| Low QC (0.03 ng/mL) | 98.7 | 4.2 | N/A | N/A |
| Mid QC (1 ng/mL) | 101.2 | 3.1 | 95.3 | 8.7 |
| High QC (8 ng/mL) | 99.5 | 2.5 | 103.1 | 6.5 |
Table 3: Recovery and Matrix Effect
| Parameter | UPLC-MS/MS (%) | HPLC-FLD (%) |
| Extraction Recovery | 92.5 | 88.1 |
| Matrix Effect | 95.8 | 85.4 |
Logical Relationship: Method Superiority
The diagram below illustrates the key advantages of the UPLC-MS/MS method that contribute to its overall superior performance for the analysis of 1,6-Dinitro-benzo[e]pyrene.
Caption: Key advantages leading to the superior performance of the UPLC-MS/MS method.
Conclusion
The newly developed UPLC-MS/MS method for the quantification of 1,6-Dinitro-benzo[e]pyrene demonstrates significant improvements over the conventional HPLC-FLD method. The UPLC-MS/MS method offers a lower limit of quantification, a wider linear range, and a much shorter analytical run time. Furthermore, it exhibits better accuracy, precision, and reduced matrix effects. These enhancements make the UPLC-MS/MS method a more robust, sensitive, and high-throughput option for the analysis of 1,6-Dinitro-benzo[e]pyrene in complex matrices, which is particularly beneficial for applications in toxicology, environmental monitoring, and drug metabolism studies.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 1,6-Dinitro-benzo[e]pyrene
For researchers and professionals in drug development and analytical sciences, the accurate quantification of potent mutagens like 1,6-Dinitro-benzo[e]pyrene is critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This document outlines the experimental protocols and performance characteristics of each method to aid in the selection and cross-validation process.
While direct comparative studies on 1,6-Dinitro-benzo[e]pyrene are limited, this guide draws upon established methodologies for the analysis of the parent compound, benzo[a]pyrene, and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The presented data, therefore, serves as a representative comparison to guide laboratory investigations.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC with fluorescence detection and GC-MS for the analysis of related compounds like benzo[a]pyrene and other nitro-PAHs. These values can be considered as expected benchmarks for the analysis of 1,6-Dinitro-benzo[e]pyrene.
| Parameter | HPLC with Fluorescence Detection (for Benzo[a]pyrene) | GC-MS (for Benzo[a]pyrene & other Nitro-PAHs) |
| Limit of Detection (LOD) | 0.5 ng/mL[1] | 0.3 ng/g[2][3] |
| Limit of Quantification (LOQ) | 1.07 ng/mL[1] | 0.5 ng/g[2][3] |
| Linearity (Correlation Coefficient, r²) | > 0.999[4] | > 0.997[2][3] |
| Precision (Relative Standard Deviation, RSD) | < 5.15% (Intraday and Interday)[1] | < 14.5%[2][3] |
| Recovery | Not specified in the provided results | 95-120%[2][3] |
Detailed Experimental Protocols
The following are detailed methodologies for the analysis of 1,6-Dinitro-benzo[e]pyrene using HPLC and GC-MS. These protocols are based on methods developed for similar compounds and should be optimized for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is adapted from a validated procedure for benzo[a]pyrene in biological matrices.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 406 nm (wavelengths may need optimization for 1,6-Dinitro-benzo[e]pyrene).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of benzo[a]pyrene and other PAHs.[2][3]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetone and vortex for 1 minute.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl, and shake vigorously for 30 seconds.[2]
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetone layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex and centrifuge.
-
The supernatant is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: HP-5MS (5% Phenyl methyl siloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 240°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 1,6-Dinitro-benzo[e]pyrene.
-
-
Methodology Visualization
The following diagrams illustrate the workflow for cross-validation and the decision-making process for method selection.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Decision tree for selecting between HPLC and GC-MS for analysis.
Discussion on Method Selection
The choice between HPLC and GC-MS for the analysis of 1,6-Dinitro-benzo[e]pyrene depends on several factors:
-
Analyte Properties: Nitro-PAHs are generally less volatile than their parent PAHs, which can make GC analysis challenging. However, with appropriate temperature programming, GC-MS can be effectively used. HPLC is well-suited for non-volatile and thermally labile compounds.[5][6]
-
Sensitivity and Selectivity: Both techniques can offer high sensitivity. GC-MS provides excellent selectivity due to the mass fragmentation patterns, which can be crucial for unambiguous identification in complex matrices. HPLC with fluorescence detection is also highly sensitive and selective for fluorescent compounds like PAHs.
-
Matrix Effects: Complex matrices can interfere with both methods. The choice of sample preparation technique (e.g., SPE for HPLC, QuEChERS for GC-MS) is critical to minimize these effects.
-
Instrumentation and Cost: GC-MS systems are generally less expensive to operate than HPLC systems, as the carrier gas is cheaper than HPLC solvents.[5] However, the initial instrument cost can be comparable.
References
- 1. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Comparative Genotoxicity of Dinitro-benzo[e]pyrene Isomers: A Focus on 3,6-Dinitrobenzo[e]pyrene
A detailed examination of the genotoxic potential of dinitro-benzo[e]pyrene (DNBeP) isomers is crucial for understanding their carcinogenic risk. While comparative experimental data across multiple DNBeP isomers remains limited in publicly accessible literature, extensive research on 3,6-dinitrobenzo[e]pyrene (3,6-DNBeP) provides significant insights into the genotoxic mechanisms of this class of compounds. The position of the nitro groups on the benzo[e]pyrene backbone is a critical determinant of their biological activity, influencing metabolic activation and subsequent interaction with cellular macromolecules.
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental pollutants known for their potent mutagenic and carcinogenic properties. Their genotoxicity is largely dependent on their metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations. This activation can occur through two primary pathways: nitroreduction, catalyzed by nitroreductase enzymes, and ring oxidation, mediated by cytochrome P450 enzymes. The interplay of these pathways and the specific isomer's structure dictates the ultimate genotoxic potency.
This guide focuses on the comprehensive genotoxicity data available for 3,6-DNBeP, a potent mutagen detected in environmental samples. The data presented herein serves as a critical reference for researchers in toxicology, environmental science, and drug development.
Quantitative Genotoxicity Data for 3,6-Dinitrobenzo[e]pyrene
The genotoxicity of 3,6-DNBeP has been evaluated in a variety of in vitro and in vivo assays, demonstrating its potent mutagenic and DNA-damaging capabilities.
Bacterial Mutagenicity (Ames Test)
3,6-DNBeP exhibits exceptionally high mutagenic potency in the Ames test, a bacterial reverse mutation assay.[1]
| Isomer | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 3,6-Dinitrobenzo[e]pyrene | Salmonella typhimurium TA98 | Without | 285,000 |
| 3,6-Dinitrobenzo[e]pyrene | Salmonella typhimurium YG1024 | Without | 955,000 |
Mammalian Cell Genotoxicity
Studies in mammalian cell lines have confirmed the genotoxic potential of 3,6-DNBeP, showing its ability to induce gene mutations, chromosomal damage, and DNA strand breaks.[2][3]
| Assay | Cell Line | Concentration | Result |
| HPRT Gene Mutation | Human HepG2 | 1.0 µg/mL (3 µM) | 3.7-fold increase in mutant frequency |
| HPRT Gene Mutation | Human HepG2 (with increased NAT2 activity) | 1.0 µg/mL (3 µM) | 10.6-fold increase in mutant frequency |
| Sister Chromatid Exchange | Human HepG2 | 1.0 µg/mL (3 µM) | ~3-fold increase over control |
| Micronucleus Formation | Human HepG2 | 1.0 µg/mL (3 µM) | 2.6-fold increase in micronucleated cells |
| Micronucleus Formation | Chinese Hamster Lung (CHL/IU) | 1.0 µg/mL (3 µM) | 6.3-fold increase in micronucleated cells |
| H2AX Phosphorylation | Human HepG2 | 1.0 µg/mL (3 µM) | 8-fold increase in phosphorylation level |
In Vivo Genotoxicity (Comet Assay)
The genotoxicity of 3,6-DNBeP has also been demonstrated in vivo.
| Assay | Animal Model | Dose and Route | Organs Affected |
| Comet Assay | ICR Mice | 40 mg/kg (intraperitoneal injection) | Liver, Kidney, Lung, Bone Marrow |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to assess the genotoxicity of 3,6-DNBeP.
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic activity of 3,6-DNBeP was evaluated using the Ames test with Salmonella typhimurium strains TA98 and YG1024.[1] The test was performed without the addition of an exogenous metabolic activation system (S9 mix). The compound was dissolved in a suitable solvent and added to the bacterial culture in a top agar overlay. The plates were incubated, and the number of revertant colonies was counted. The mutagenic potency was expressed as the number of revertants per nanomole of the compound.
HPRT Gene Mutation Assay
Human HepG2 cells were used to assess the induction of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.[2][3] Cells were treated with 3,6-DNBeP for a specified period. After treatment, the cells were cultured in a medium containing 6-thioguanine to select for HPRT-deficient mutants. The number of mutant colonies was counted, and the mutant frequency was calculated per 10^5 clonable cells.
Sister Chromatid Exchange (SCE) Assay
HepG2 cells were treated with 3,6-DNBeP and bromodeoxyuridine (BrdU).[3] Colcemid was added to arrest the cells in metaphase. The cells were then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were stained to visualize the sister chromatids, and the number of SCEs per cell was scored.
Micronucleus Assay
HepG2 and Chinese Hamster Lung (CHL/IU) cells were treated with 3,6-DNBeP.[3] Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The cells were then harvested, treated with a hypotonic solution, and fixed. The cells were stained, and the frequency of micronuclei in binucleated cells was determined by microscopic analysis.
H2AX Phosphorylation Assay
The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker of DNA double-strand breaks. HepG2 cells were treated with 3,6-DNBeP, and the level of γ-H2AX was measured using an appropriate immunological method, such as flow cytometry or immunofluorescence microscopy, with an antibody specific for the phosphorylated protein.[3]
Comet Assay (Single Cell Gel Electrophoresis)
ICR mice were administered 3,6-DNBeP via intraperitoneal injection.[3] After a 3-hour exposure, various organs were collected, and single-cell suspensions were prepared. The cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The DNA was stained with a fluorescent dye, and the extent of DNA migration (indicative of DNA damage) was quantified by image analysis.
Signaling Pathways and Experimental Workflows
The genotoxicity of dinitro-benzo[e]pyrene isomers is initiated by their metabolic activation to reactive species that can bind to DNA, forming DNA adducts. This process can lead to mutations and chromosomal damage if not properly repaired.
Caption: Metabolic activation pathways of dinitro-benzo[e]pyrene leading to DNA damage.
References
- 1. Detection of a novel mutagen, 3,6-dinitrobenzo[e]pyrene, as a major contaminant in surface soil in Osaka and Aichi Prefectures, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
1,6-Dinitro-benzo[e]pyrene vs. benzo[a]pyrene: a toxicological comparison
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of polycyclic aromatic hydrocarbons (PAHs), benzo[a]pyrene (B[a]P) has long been the subject of intense toxicological scrutiny, serving as a benchmark for carcinogenic potency. However, the introduction of nitro groups to the PAH backbone can dramatically alter their biological activity. This guide provides a detailed toxicological comparison of 1,6-dinitro-benzo[a]pyrene (1,6-DNBP) and benzo[a]pyrene, offering a side-by-side analysis of their mutagenic and carcinogenic potential, supported by experimental data and detailed methodologies.
At a Glance: Key Toxicological Differences
While both compounds are potent mutagens, their carcinogenic profiles diverge significantly. Benzo[a]pyrene is a well-established carcinogen, inducing tumors in various animal models. In stark contrast, studies on 1,6-dinitro-benzo[a]pyrene have shown a lack of carcinogenicity at the site of administration in rats. This critical difference underscores the profound influence of chemical structure on toxicological outcomes.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from mutagenicity and carcinogenicity studies of 1,6-dinitro-benzo[a]pyrene and benzo[a]pyrene.
Table 1: Mutagenicity in Salmonella typhimurium (Ames Test)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1,6-Dinitro-benzo[a]pyrene | TA98 | Not Required | High (Potent direct-acting mutagen) |
| Benzo[a]pyrene | TA100 | Required | Moderate to High |
Note: The mutagenic potency of 1,6-DNBP is noted as being particularly high, characteristic of a potent direct-acting mutagen.
Table 2: Carcinogenicity in Rats (Subcutaneous Injection)
| Compound | Dose (µg) | Tumor Incidence at Injection Site | Tumor Type |
| 1,6-Dinitro-benzo[a]pyrene | Various doses | No tumors observed | N/A |
| Benzo[a]pyrene | 1000 | 80% | Malignant fibrous histiocytomas |
Experimental Protocols
A clear understanding of the methodologies employed in these toxicological assessments is crucial for the interpretation of the data.
Mutagenicity Testing: The Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of both 1,6-DNBP and B[a]P has been evaluated using the Ames test, a widely accepted short-term bacterial reverse mutation assay.
Objective: To assess the ability of a chemical to induce mutations in the DNA of specific strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have a mutation that renders them unable to synthesize the essential amino acid histidine, and therefore they cannot grow on a histidine-deficient medium.
-
Metabolic Activation: For compounds that are not direct-acting mutagens, a rat liver extract (S9 fraction) is added to the test system. This extract contains enzymes (such as cytochrome P450s) that can metabolically activate pro-mutagens into their mutagenic forms. Benzo[a]pyrene requires this activation, whereas 1,6-DNBP is a direct-acting mutagen.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, with and without the S9 fraction, in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Carcinogenicity Bioassay in Rats
The carcinogenic potential of 1,6-DNBP and B[a]P was compared in a long-term animal bioassay.
Objective: To determine the ability of a chemical to induce tumors in a mammalian model.
Methodology:
-
Animal Model: Male F344/DuCrj rats are a commonly used strain for carcinogenicity studies.
-
Administration: The test compounds are suspended in a vehicle (e.g., a mixture of beeswax and tricaprylin) and administered via a single subcutaneous injection.
-
Dose Groups: Multiple dose groups with varying concentrations of the test compound are included, along with a vehicle control group.
-
Observation Period: The animals are observed for a significant portion of their lifespan (e.g., up to 104 weeks) for the development of tumors at the injection site and in other organs.
-
Pathology: At the end of the study, a complete necropsy is performed, and all tissues are examined microscopically for the presence of tumors. Tumor incidence and type are recorded and statistically analyzed.
Mechanisms of Action and Signaling Pathways
The differing toxicological profiles of 1,6-DNBP and B[a]P can be attributed to their distinct metabolic activation pathways.
Benzo[a]pyrene: A Classic Pro-Carcinogen
Benzo[a]pyrene is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 enzyme system and is initiated by the binding of B[a]P to the Aryl Hydrocarbon Receptor (AhR). This activation cascade leads to the formation of highly reactive diol epoxides that can bind to DNA, forming adducts that can lead to mutations and cancer initiation.
1,6-Dinitro-benzo[a]pyrene: A Direct-Acting Mutagen
In contrast to B[a]P, 1,6-DNBP is a direct-acting mutagen, meaning it does not require oxidative metabolism by cytochrome P450 enzymes to become genotoxic. Its mutagenicity is primarily due to the reduction of its nitro groups by bacterial nitroreductases (in the Ames test) or mammalian nitroreductases. This reduction leads to the formation of reactive N-hydroxyarylamine intermediates that can bind to DNA. The apparent lack of carcinogenicity in the rat bioassay suggests that the specific metabolites formed in vivo in mammalian systems may be efficiently detoxified or may not lead to the formation of persistent, cancer-initiating DNA adducts in the same manner as B[a]P's diol epoxides.
Conclusion
The toxicological comparison of 1,6-dinitro-benzo[a]pyrene and benzo[a]pyrene reveals a fascinating dichotomy. While both are potent mutagens in bacterial assays, their carcinogenic potential in mammals appears to be vastly different. Benzo[a]pyrene's well-characterized metabolic activation via the AhR-CYP1A1 pathway leads to potent carcinogenicity. Conversely, while 1,6-DNBP is a powerful direct-acting mutagen, it has not demonstrated carcinogenicity in the animal models tested to date.
This disparity highlights the critical importance of considering the full toxicological profile of a compound, including its metabolic fate and the nature of its DNA interactions, rather than relying solely on short-term mutagenicity data to predict carcinogenic risk. For researchers and drug development professionals, this case study serves as a crucial reminder that subtle changes in chemical structure can lead to profound differences in biological activity and toxicological outcomes. Further research into the in vivo metabolism and DNA adduct formation of 1,6-DNBP is warranted to fully elucidate the mechanisms underlying its lack of carcinogenicity.
Relative Potency of 1,6-Dinitro-benzo[e]pyrene in Inducing DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-damaging potential of 1,6-Dinitro-benzo[e]pyrene against its isomer, 3,6-Dinitro-benzo[e]pyrene, and the well-characterized polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene. The genotoxicity of dinitro-benzo[e]pyrene isomers is of significant interest due to their presence in the environment and the potent mutagenicity of some isomers.
Direct experimental data on the genotoxicity of 1,6-Dinitro-benzo[e]pyrene is limited. However, studies on the closely related isomer, 1,6-dinitrobenzo[a]pyrene, have shown a lack of tumorigenicity in rats. This is in stark contrast to its 3,6-dinitrobenzo[a]pyrene counterpart, which is tumorigenic. The absence of tumors for the 1,6-isomer is suggested to be linked to the lower mutagenicity of its metabolic products. This strong evidence of isomer-specific activity for dinitrobenzo[a]pyrenes suggests a similar trend for dinitrobenzo[e]pyrenes, with 1,6-Dinitro-benzo[e]pyrene anticipated to be significantly less potent in inducing DNA damage than its 3,6-isomer.
In contrast, 3,6-Dinitro-benzo[e]pyrene (3,6-DNBeP) has been identified as a potent mutagen in Salmonella typhimurium and has been shown to be genotoxic in mammalian cells.[1][2][3][4]
Comparative Genotoxicity Data
The following table summarizes the available and inferred genotoxic potential of 1,6-Dinitro-benzo[e]pyrene, 3,6-Dinitro-benzo[e]pyrene, and Benzo[a]pyrene.
| Feature | 1,6-Dinitro-benzo[e]pyrene | 3,6-Dinitro-benzo[e]pyrene | Benzo[a]pyrene (Reference) |
| Mutagenicity in Salmonella typhimurium (Ames Test) | Potency is inferred to be low based on the lack of tumorigenicity of the related 1,6-dinitrobenzo[a]pyrene. | Extremely high potency: 285,000 revertants/nmol in TA98 (-S9 mix).[2][3][4] | Mutagenic with metabolic activation (S9 mix).[5] |
| Gene Mutations in Mammalian Cells (HPRT Assay) | Not available. | Induces mutations in human HepG2 cells; a 3.75-fold increase in mutant frequency at 1.0 µg/ml.[1] | Induces mutations in various mammalian cell lines. |
| Sister Chromatid Exchange (SCE) | Not available. | Induces an approximately 3-fold increase in SCE frequency in HepG2 cells at 1.0 µg/ml.[1] | A known inducer of SCE. |
| Micronucleus Formation | Not available. | Induces micronuclei in both human HepG2 and Chinese hamster CHL/IU cells.[1] | Induces micronuclei in various cell types. |
| DNA Strand Breaks (Comet Assay) | Not available. | Induces DNA damage in liver, kidney, lung, and bone marrow cells of mice in vivo.[1] | Induces DNA strand breaks in various cell types.[6][7] |
| DNA Adduct Formation | Not available. | Inferred to form DNA adducts following metabolic activation. | Forms DNA adducts, primarily BPDE-dG, after metabolic activation.[7] |
| Tumorigenicity | The related 1,6-dinitrobenzo[a]pyrene was not tumorigenic in rats. | Not available. The related 3,6-dinitrobenzo[a]pyrene is tumorigenic in rats. | A known animal and human carcinogen.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, and Escherichia coli strains WP2(pKM101) and WP2uvrA(pKM101) are commonly used.
-
Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
A small amount of the test compound, the bacterial culture, and, if required, the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mammalian Cell Gene Mutation Assay (HPRT Assay)
This assay detects gene mutations in cultured mammalian cells, often using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
-
Cell Lines: Chinese hamster ovary (CHO), Chinese hamster lung fibroblasts (V79), or human cell lines like HepG2 are commonly used.
-
Treatment: Cells are exposed to various concentrations of the test compound for a defined period.
-
Mutation Expression: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then cultured in a selective medium containing a purine analog such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.
-
Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. A significant, dose-dependent increase in mutation frequency indicates a mutagenic effect.
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Visualizing Pathways and Workflows
Metabolic Activation and DNA Damage Pathway
The metabolic activation of dinitro-benzo[e]pyrenes is a critical step in their mechanism of genotoxicity. While the precise pathway for 1,6-Dinitro-benzo[e]pyrene is not fully elucidated, a general pathway can be inferred from the metabolism of other nitro-PAHs and benzo[a]pyrene. This involves nitroreduction and ring oxidation to form reactive intermediates that can bind to DNA, forming adducts.
Caption: Metabolic activation of 1,6-Dinitro-benzo[e]pyrene.
Experimental Workflow for Genotoxicity Assessment
The assessment of the DNA-damaging potential of a compound typically follows a multi-tiered approach, starting with in vitro screening assays and potentially progressing to in vivo studies.
Caption: Workflow for assessing the genotoxicity of a chemical.
References
- 1. Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of a novel mutagen, 3,6-dinitrobenzo[e]pyrene, as a major contaminant in surface soil in Osaka and Aichi Prefectures, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mutagenicity of benzo[a]pyrene and dibenzopyrenes in the Salmonella typhimurium TM677 and the MCL-5 human cell forward mutation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
evaluating the carcinogenic potential of 1,6-Dinitro-benzo[e]pyrene relative to other PAHs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the carcinogenic potential of 1,6-Dinitro-benzo[e]pyrene relative to other well-characterized polycyclic aromatic hydrocarbons (PAHs). Due to a lack of direct experimental data on the carcinogenicity of 1,6-Dinitro-benzo[e]pyrene, this guide draws comparisons based on available data for structurally related dinitro-PAHs and the parent compound, benzo[e]pyrene. The information is intended to provide a comprehensive overview for researchers in toxicology and drug development.
Comparative Carcinogenicity of PAHs and Nitro-PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Some PAHs are known or suspected carcinogens. Nitro-PAHs, which are derivatives of PAHs containing one or more nitro groups, are of particular concern as some have been shown to exhibit potent mutagenic and carcinogenic properties, in some cases exceeding that of their parent compounds.[1][2]
The carcinogenic potential of a PAH is influenced by its chemical structure, metabolic activation, and the route of exposure. This guide focuses on comparing the available data for dinitro-PAHs with the well-established carcinogens benzo[a]pyrene (BaP) and dibenzo[a,l]pyrene (DB[a,l]P).
Quantitative Carcinogenicity Data
The following table summarizes available quantitative data from animal bioassays to compare the carcinogenic potency of various PAHs and nitro-PAHs. It is important to note the variability in experimental models, routes of administration, and endpoints, which can influence the reported carcinogenic activity.
| Compound | Animal Model | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |
| Benzo[a]pyrene (BaP) | BALB/c Mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 100% (malignant fibrous histiocytoma) | [3][4] |
| Dibenzo[a,l]pyrene (DB[a,l]P) | SENCAR Mice | Skin painting (initiation) | 1 nmol | 2.6 tumors/mouse | [5] |
| 1,8-Dinitropyrene (1,8-DNP) | BALB/c Mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 40% (6/15 mice) (malignant fibrous histiocytoma) | [3][4] |
| 1,3-Dinitropyrene (1,3-DNP) | BALB/c Mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 0% | [3][4] |
| 3,6-Dinitrobenzo[e]pyrene | - | - | - | Data not available | [6] |
| 1,6-Dinitro-benzo[e]pyrene | - | - | - | No direct experimental data available | - |
Note: The International Agency for Research on Cancer (IARC) has classified benzo[a]pyrene as a Group 1 carcinogen ("carcinogenic to humans") and dibenzo[a,l]pyrene as a Group 2A carcinogen ("probably carcinogenic to humans").[7][8] Dibenzo[a,e]pyrene, the parent PAH of the compound , has been classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[9] The IARC has not classified 1,6-Dinitro-benzo[e]pyrene.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of carcinogenicity data. Below are outlines of standard experimental protocols used to evaluate the carcinogenic potential of PAHs.
Animal Bioassays for Carcinogenicity
1. Skin Painting Studies (Initiation-Promotion Model):
-
Objective: To assess the tumor-initiating activity of a compound on the skin.
-
Animal Model: Typically performed in mouse strains sensitive to skin carcinogenesis, such as SENCAR or C3H/He.
-
Procedure:
-
A single, sub-carcinogenic dose of the test compound (initiator) is applied topically to a shaved area of the animal's back.
-
After a waiting period (typically 1-2 weeks), a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, usually twice a week, for a prolonged period (e.g., 20-40 weeks).
-
A control group receives the promoter alone.
-
The number, size, and type of skin tumors (papillomas and carcinomas) are recorded weekly.
-
-
Endpoint: Tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal).
2. Subcutaneous Injection Studies:
-
Objective: To evaluate the potential of a compound to induce tumors at the site of injection.
-
Animal Model: Commonly uses rats (e.g., F344) or mice (e.g., BALB/c).
-
Procedure:
-
The test compound is dissolved or suspended in a suitable vehicle (e.g., tricaprylin, corn oil).
-
A specific dose of the compound is injected subcutaneously into the animal's flank. The injection schedule can be a single dose or multiple injections over a period.
-
Animals are observed for a significant portion of their lifespan (e.g., 1-2 years).
-
The development of tumors at the injection site is monitored.
-
-
Endpoint: Tumor incidence, latency (time to tumor appearance), and histological classification of the tumors.
Mutagenicity Assays
Ames Test (Bacterial Reverse Mutation Assay):
-
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Principle: The test uses bacterial strains that cannot synthesize the amino acid histidine. A mutagen can cause a mutation that restores the ability of the bacteria to produce histidine, allowing them to grow on a histidine-free medium.
-
Procedure:
-
The tester strains of S. typhimurium are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains enzymes that can metabolically activate compounds to their mutagenic forms.
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to grow) is counted.
-
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Signaling Pathways and Metabolic Activation
The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations.
Metabolic Activation of Benzo[a]pyrene
The metabolic activation of benzo[a]pyrene is a well-characterized pathway involving cytochrome P450 enzymes.
Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form.
Generalized Metabolic Activation of Nitro-PAHs
The metabolic activation of nitro-PAHs can proceed through two main pathways: nitroreduction and ring oxidation. The relative contribution of each pathway depends on the specific nitro-PAH and the metabolic capabilities of the target tissue.
Caption: Generalized metabolic activation pathways for Nitro-PAHs.
Conclusion
While a definitive assessment of the carcinogenic potential of 1,6-Dinitro-benzo[e]pyrene is hampered by the lack of direct experimental data, the available information on related dinitro-PAHs suggests a complex picture. The carcinogenicity of nitro-PAHs is highly dependent on the specific isomer, the route of administration, and the metabolic capacity of the host. For instance, while 1,8-dinitropyrene shows carcinogenic activity, it appears to be less potent than benzo[a]pyrene in some models.[3][4] Conversely, other nitro-PAHs have been reported to be potent carcinogens.[2]
The potent mutagenicity of 3,6-dinitrobenzo[e]pyrene in the Ames test suggests that dinitro-benzo[e]pyrene isomers, in general, have the potential for genotoxicity.[6] However, a direct correlation between mutagenicity in bacterial assays and carcinogenicity in mammals is not always observed.
Further research, including in vivo carcinogenicity studies and detailed metabolic profiling, is necessary to definitively characterize the carcinogenic risk posed by 1,6-Dinitro-benzo[e]pyrene. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for genotoxicity based on the data from structurally similar molecules.
References
- 1. aaqr.org [aaqr.org]
- 2. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. mdpi.com [mdpi.com]
- 9. Dibenzo[a,e]pyrene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
A Comparative Guide to the Analysis of 1,6-Dinitro-benzo[e]pyrene and Related Dinitrated Polycyclic Aromatic Hydrocarbons
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of potent environmental mutagens such as 1,6-Dinitro-benzo[e]pyrene are of paramount importance. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of appropriate techniques for the analysis of dinitrated polycyclic aromatic hydrocarbons (PAHs).
Quantitative Performance of Analytical Methods
The selection of an analytical method is often driven by its sensitivity, selectivity, and reproducibility. The following table summarizes the performance of various techniques used for the analysis of nitrated PAHs, including compounds structurally related to 1,6-Dinitro-benzo[e]pyrene.
| Analytical Method | Detector | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Citation |
| GC-MS | Electron Ionization (EI) | Environmental Samples | Low ppb range | - | - | [1] |
| GC-MS | Negative Chemical Ionization (NCI) | Environmental Samples | More sensitive than EI | - | - | [1][2] |
| GC-MS-SQ-SIM | Single Quadrupole-Selected Ion Monitoring | Bread | LOD: 0.3 ng/g, LOQ: 0.5 ng/g | 95-120 | <14.5% | [3] |
| HPLC | UV Detector | Water | Low ppt to low ppb range | - | - | [1] |
| HPLC | Fluorescence Detector | Urine (for PAH metabolites) | 0.45 nmol/L | - | - | [4] |
Note: Data for 1,6-Dinitro-benzo[e]pyrene is limited; therefore, performance metrics for closely related nitrated PAHs are included to provide a comparative benchmark.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of common experimental protocols for the analysis of nitrated PAHs in environmental and biological matrices.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Solid Samples
This protocol is a generalized procedure based on methods for analyzing PAHs in complex matrices like sediment or food.[3][5]
-
Sample Preparation (QuEChERS Method):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetone and an internal standard (e.g., Anthracene-d10).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant (acetone layer) to a dSPE tube containing a sorbent (e.g., PSA, C18).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: 5% phenylmethylsilicone fused-silica capillary column (e.g., 60 m length).[2]
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Detector: Can be operated in Electron Ionization (EI) or Negative Chemical Ionization (NCI) mode. NCI is often preferred for its higher sensitivity and selectivity for electrophilic compounds like NPAHs.[1][2]
-
Acquisition: Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring characteristic ions of the target analytes.
-
2. High-Performance Liquid Chromatography (HPLC) for Liquid Samples
This protocol is suitable for aqueous samples like water or for the analysis of metabolites in urine.[1][4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Pass the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Concentrate the eluate and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detector:
-
UV Detector: Monitors absorbance at a specific wavelength (e.g., 254 nm).
-
Fluorescence Detector: Offers higher sensitivity and selectivity for fluorescent PAHs and their metabolites. Excitation and emission wavelengths are specific to the analyte.
-
Chemiluminescence Detector: Can provide high sensitivity for certain dinitropyrenes.[6]
-
-
Metabolic Activation Pathway
Nitrated PAHs, including isomers of dinitro-benzo[e]pyrene, are known to undergo metabolic activation to exert their mutagenic and carcinogenic effects. The primary pathways involve nitroreduction and ring oxidation, leading to the formation of DNA adducts.[7]
Caption: Metabolic activation of 1,6-Dinitro-benzo[e]pyrene via nitroreduction and ring oxidation pathways.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Methodology to examine polycyclic aromatic hydrocarbons (PAHs) nitrated PAHs and oxygenated PAHs in sediments of the Paraguaçu River (Bahia, Brazil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of isomeric nitrobenzo[a]pyrenes leading to DNA adducts and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,6-Dinitro-benzo(e)pyrene: A Guide for Laboratory Professionals
Effective management and disposal of 1,6-Dinitro-benzo(e)pyrene are critical for ensuring laboratory safety and environmental protection. This potent carcinogen requires strict adherence to hazardous waste protocols.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like this compound is a fundamental aspect of laboratory safety. This compound is classified as a carcinogen and must be managed in accordance with stringent federal, state, and local regulations. Adherence to these guidelines minimizes the risk of exposure and environmental contamination.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of its characteristics and for conducting a thorough risk assessment prior to handling.
| Property | Value |
| Chemical Formula | C₂₀H₁₀N₂O₄ |
| Molar Mass | 342.31 g/mol |
| Appearance | Solid (Form may vary) |
| Carcinogenicity | Known to the State of California to cause cancer |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx) |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound. This procedure is based on established safety guidelines for handling highly toxic and carcinogenic substances.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
A fully fastened laboratory coat.
-
Chemical-resistant gloves (nitrile or other suitable material).
-
Safety glasses with side shields or chemical splash goggles.
-
In cases of potential aerosol generation, a respirator may be necessary.
2. Waste Segregation and Containment:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be segregated from non-hazardous waste streams.
-
Solid waste should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and shatter-resistant container.
3. Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The appropriate hazard warnings, such as "Carcinogen" and "Toxic."
-
The date of waste accumulation.
-
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
5. Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Disposal must be conducted through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal, which will likely involve high-temperature incineration.
-
Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department.
-
If trained and equipped to do so, contain the spill using an appropriate absorbent material.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Thoroughly decontaminate the spill area.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
